DBCO-C6-acid
説明
Structure
3D Structure
特性
IUPAC Name |
6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3/c23-20(11-5-6-12-21(24)25)22-15-18-9-2-1-7-16(18)13-14-17-8-3-4-10-19(17)22/h1-4,7-10H,5-6,11-12,15H2,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIRLBCOFKPVQLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to DBCO-C6-Acid: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Dibenzocyclooctyne-C6-acid (DBCO-C6-acid), a key reagent in copper-free click chemistry. We will delve into its chemical structure, physicochemical properties, and its significant applications in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and fluorescent labeling. This document includes detailed experimental protocols and visual representations of reaction workflows to assist researchers in effectively utilizing this versatile molecule.
Core Concepts: Introduction to this compound
This compound is a derivative of dibenzocyclooctyne (DBCO), a class of strained alkynes that are highly reactive towards azides in a reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is a cornerstone of "copper-free click chemistry" because it proceeds efficiently under mild, physiological conditions without the need for a cytotoxic copper(I) catalyst, making it ideal for applications in living systems.[1]
The structure of this compound features the DBCO moiety for the click reaction, a C6 spacer arm, and a terminal carboxylic acid. The hexanoic acid spacer enhances the molecule's solubility in organic solvents and improves the efficiency and stability of conjugates by minimizing steric hindrance.[2] The carboxylic acid provides a versatile handle for conjugation to primary or secondary amines on biomolecules, such as proteins and antibodies, after activation.[3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value | Reference(s) |
| Synonyms | Dibenzocyclooctyne-C6-acid, ADIBO-C6-acid, DIBAC-C6-acid | [1][3] |
| CAS Number | 1425485-72-8 | [1] |
| Molecular Formula | C₂₁H₁₉NO₃ | [1] |
| Molecular Weight | 333.38 g/mol | [1] |
| Appearance | Slightly purple or grey or yellow to orange solid | [1] |
| Purity | ≥ 95% (typically determined by HPLC) | [1][3] |
| Solubility | Soluble in DMSO, DMF, DCM, THF, Chloroform | [3][4] |
| Storage Conditions | Store at -20°C, desiccated | [3][4] |
| UV Absorbance | Characteristic absorbance around 310 nm, which disappears upon reaction with an azide | [4][5] |
Chemical Reactivity and Applications
The primary application of this compound lies in its ability to participate in SPAAC reactions. This bioorthogonal ligation strategy has found widespread use in several areas of research and development:
-
Bioconjugation: this compound is instrumental in linking biomolecules together. For instance, an antibody can be functionalized with this compound and then conjugated to an azide-modified payload, such as a drug molecule or a fluorescent dye.[1]
-
Antibody-Drug Conjugates (ADCs): In the field of targeted cancer therapy, this compound serves as a non-cleavable ADC linker.[6] The antibody directs the cytotoxic drug to the tumor cells, enhancing therapeutic efficacy while minimizing systemic toxicity.
-
Fluorescent Labeling: Researchers utilize this compound to attach fluorescent probes to biomolecules for imaging and tracking cellular processes with high precision.[1]
-
Nanoparticle Functionalization: The surface of nanoparticles can be modified with this compound to improve their stability, functionality, and targeting capabilities in drug delivery systems.[1]
The general workflow for a bioconjugation experiment using this compound is depicted below.
Caption: General workflow for bioconjugation using this compound.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Activation of this compound to DBCO-C6-NHS Ester
This protocol describes the activation of the carboxylic acid group of this compound to a more reactive N-hydroxysuccinimide (NHS) ester, which can then readily react with primary amines.
Materials:
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Reaction vessel
-
Magnetic stirrer
Procedure:
-
Reagent Preparation:
-
Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.
-
Prepare stock solutions of EDC and NHS in anhydrous DMF or DMSO.
-
-
Activation Reaction:
-
In a reaction vessel, combine this compound, EDC, and NHS. A common molar ratio is 1:1.2:1.2 (this compound:EDC:NHS).
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring. The resulting solution contains the activated DBCO-C6-NHS ester and can be used directly in the next step.
-
Labeling of an Antibody with DBCO-C6-NHS Ester
This protocol outlines the procedure for conjugating the activated DBCO-C6-NHS ester to an antibody.
Materials:
-
Activated DBCO-C6-NHS ester solution (from protocol 4.1) or commercially available DBCO-C6-NHS ester
-
Antibody solution (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
-
Purification equipment (e.g., desalting column, dialysis cassette)
Procedure:
-
Conjugation Reaction:
-
Add the freshly prepared or commercial DBCO-C6-NHS ester solution to the antibody solution. A 10- to 30-fold molar excess of the DBCO-NHS ester to the antibody is a common starting point.[7] The final concentration of the organic solvent (e.g., DMSO) in the reaction mixture should ideally be below 20%.[7]
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle agitation.
-
-
Quenching:
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted DBCO-C6-NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove the excess, unreacted DBCO-C6-NHS ester and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
-
SPAAC Reaction with an Azide-Functionalized Molecule
This protocol describes the final "click" reaction between the DBCO-functionalized antibody and an azide-containing molecule.
Materials:
-
DBCO-functionalized antibody (from protocol 4.2)
-
Azide-functionalized molecule (e.g., drug, fluorescent dye)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup:
-
Dissolve the azide-functionalized molecule in a compatible solvent (e.g., DMSO or the reaction buffer).
-
Add the azide-containing molecule to the solution of the DBCO-functionalized antibody. A 2- to 4-fold molar excess of the azide-containing molecule is typically used to ensure efficient conjugation.[7]
-
-
Incubation:
-
Purification and Analysis:
-
Purify the final conjugate to remove any unreacted azide-functionalized molecule using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or high-performance liquid chromatography (HPLC).
-
Analyze the final conjugate using techniques like SDS-PAGE, mass spectrometry, or HPLC to confirm successful conjugation and assess purity.
-
The logical flow of the antibody labeling and subsequent SPAAC reaction is illustrated in the following diagram.
Caption: Experimental workflow for antibody conjugation with this compound.
Conclusion
This compound is a powerful and versatile tool for researchers in the fields of chemical biology, drug development, and materials science. Its ability to participate in highly efficient and bioorthogonal copper-free click reactions makes it an invaluable reagent for the precise and stable conjugation of biomolecules. The extended C6 spacer further enhances its utility by improving solubility and reaction efficiency. This guide provides the fundamental knowledge and practical protocols necessary for the successful implementation of this compound in a variety of research applications.
References
The Core Mechanism of DBCO-C6-Acid in Catalyst-Free Click Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action, applications, and experimental considerations for DBCO-C6-acid, a key reagent in strain-promoted alkyne-azide cycloaddition (SPAAC), a cornerstone of copper-free click chemistry. This document delves into the core principles of SPAAC, presents quantitative kinetic data, details experimental protocols for key applications, and provides visual workflows to facilitate a deeper understanding of this powerful bioconjugation tool.
Introduction to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and the Role of this compound
Strain-promoted alkyne-azide cycloaddition (SPAAC) is a bioorthogonal reaction that has revolutionized the field of bioconjugation.[1] Unlike the copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC proceeds efficiently without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems.[2] The driving force for this reaction is the high ring strain of cyclooctyne reagents, such as dibenzocyclooctyne (DBCO).[1][3]
This compound is a heterobifunctional linker that incorporates the highly reactive DBCO moiety and a carboxylic acid functional group separated by a 6-carbon spacer.[2][4] The DBCO group provides the reactivity for the SPAAC reaction, while the carboxylic acid allows for covalent attachment to amine-containing molecules, such as proteins, peptides, and modified oligonucleotides, typically after activation to an N-hydroxysuccinimide (NHS) ester.[5][6] The C6 spacer enhances solubility and minimizes steric hindrance, improving conjugation efficiency and the stability of the resulting conjugates.[3]
The Mechanism of Action: A [3+2] Cycloaddition
The core of the SPAAC reaction is a [3+2] cycloaddition between the strained alkyne of the DBCO ring (the dipolarophile) and an azide (the 1,3-dipole).[1] The significant ring strain of the DBCO molecule, a result of the fusion of two benzene rings to the cyclooctyne core, dramatically lowers the activation energy of the cycloaddition.[3] This allows the reaction to proceed spontaneously and rapidly at physiological temperatures and pH, forming a stable triazole linkage.[1][2] The reaction is highly specific, as both the DBCO and azide functional groups are abiotic and do not react with naturally occurring functional groups in biological systems, ensuring exquisite bioorthogonality.[1][2]
Quantitative Data: Reaction Kinetics
The efficiency of a SPAAC reaction is quantified by its second-order rate constant (k). A higher 'k' value indicates a faster reaction, which is crucial when working with low concentrations of biomolecules. The reactivity is influenced by the structure of the cyclooctyne, the electronic properties of the azide, and the reaction environment.[7]
Below is a summary of reported second-order rate constants for the reaction of DBCO with various azides. While specific data for this compound is limited, the reactivity of the core DBCO moiety is a reliable proxy.
| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k) [M⁻¹s⁻¹] | Reference(s) |
| DBCO | Benzyl Azide | ~0.6 - 1.0 | [1] |
| DBCO | Benzyl Azide | 1-2 | [8] |
| DBCO | Phenyl Azide | 0.033 | [9] |
| DIBO | Benzyl Azide | ~0.3 - 0.7 | [1] |
| BCN | Benzyl Azide | ~0.06 - 0.1 | [1] |
Note: Reaction rates can vary based on the specific derivatives, solvent, and temperature used.[1]
Experimental Protocols
This section provides detailed methodologies for common applications of this compound in bioconjugation.
Protein Labeling with this compound via in situ Activation
This protocol describes the labeling of a protein with this compound by activating the carboxylic acid to an NHS ester in situ using EDC and NHS.
Materials:
-
Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).
-
Prepare fresh stock solutions of EDC and NHS in anhydrous DMF or DMSO.
-
-
In situ Activation of this compound:
-
In a microcentrifuge tube, combine the this compound solution with a 1.2-fold molar excess of both EDC and NHS.
-
Incubate the reaction mixture at room temperature for 15-30 minutes to form the DBCO-NHS ester.
-
-
Protein Conjugation:
-
Immediately add the freshly prepared DBCO-NHS ester solution to the protein solution. A 10- to 20-fold molar excess of the DBCO-NHS ester to the protein is a common starting point.
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle agitation.
-
-
Quenching the Reaction:
-
Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Remove excess, unreacted DBCO reagent and byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS).
-
Live Cell Surface Labeling
This protocol outlines a two-step strategy for labeling live cell surfaces. First, cell surface glycans are metabolically labeled with an azide-modified sugar. Second, a DBCO-functionalized molecule (e.g., a fluorescent dye) is attached via SPAAC.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Azide-modified sugar (e.g., N-azidoacetylmannosamine-tetraacylated, Ac4ManNAz)
-
DBCO-functionalized fluorescent dye
-
Live cell imaging buffer (e.g., phenol red-free medium)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Metabolic Labeling with Azido-Sugar:
-
Culture cells in a medium supplemented with an azide-modified sugar (e.g., 25-50 µM Ac4ManNAz) for 24-48 hours.[10]
-
-
Cell Preparation:
-
Gently wash the azide-labeled cells twice with pre-warmed live cell imaging buffer or PBS to remove unincorporated sugar.[10]
-
-
DBCO-Fluorophore Labeling:
-
Washing:
-
Remove the labeling solution and wash the cells three times with pre-warmed live cell imaging buffer.[10]
-
-
Imaging:
-
The labeled cells are now ready for visualization by fluorescence microscopy.
-
Antibody-Drug Conjugate (ADC) Synthesis
This protocol describes the synthesis of an ADC using a DBCO-functionalized antibody and an azide-containing payload.
Materials:
-
DBCO-functionalized antibody (prepared as in Protocol 4.1)
-
Azide-functionalized payload (e.g., a cytotoxic drug)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Solvent for the payload (e.g., DMSO)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Reaction Setup:
-
Dissolve the azide-functionalized payload in a minimal amount of a compatible solvent.
-
In a suitable reaction vessel, combine the purified DBCO-labeled antibody with the azide-modified payload. A molar excess of 1.5 to 5-fold of the azide-payload to the antibody is a common starting point.[12]
-
-
Incubation:
-
Incubate the reaction mixture for 1-12 hours at room temperature or 4-12 hours at 4°C.[12]
-
-
Purification:
-
Purify the ADC to remove any unreacted payload and other impurities using a suitable method such as size-exclusion chromatography.
-
Visualization of Workflows and Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key experimental workflows described above.
Conclusion
This compound is a versatile and powerful reagent for implementing copper-free click chemistry in a wide range of applications, from fundamental biological research to the development of targeted therapeutics. Its high reactivity, specificity, and biocompatibility make it an invaluable tool for researchers and drug development professionals. By understanding the core mechanism of SPAAC and following robust experimental protocols, scientists can effectively leverage this compound to create novel bioconjugates and advance their research.
References
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. vectorlabs.com [vectorlabs.com]
- 4. apexbt.com [apexbt.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. glenresearch.com [glenresearch.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
understanding the role of the C6 spacer in DBCO linkers
An In-depth Technical Guide to Understanding the Role of the C6 Spacer in DBCO Linkers
For researchers, scientists, and drug development professionals, the precise engineering of bioconjugates is paramount to achieving desired therapeutic or diagnostic outcomes. In the realm of copper-free click chemistry, dibenzocyclooctyne (DBCO) linkers have become indispensable for their biocompatibility and efficiency. A critical, yet often overlooked, component of these linkers is the spacer arm that connects the reactive DBCO moiety to the biomolecule. This technical guide provides a comprehensive analysis of the C6 alkyl spacer, a six-carbon chain, detailing its role in modulating the physicochemical properties and performance of DBCO linkers in bioconjugation.
The Core Function of the C6 Spacer
The C6 spacer is a foundational component in many DBCO linker designs, primarily characterized by its hydrophobicity and structural flexibility.[1] Its incorporation serves several key purposes that can significantly influence the outcome of a conjugation reaction and the behavior of the final conjugate.
Mitigation of Steric Hindrance
One of the primary roles of the C6 spacer is to introduce a defined distance between the bulky DBCO group and the biomolecule to which it is attached.[2][3] This separation minimizes steric hindrance, making the DBCO moiety more accessible to its azide-functionalized binding partner.[2] This enhanced accessibility can lead to more efficient and complete conjugation, particularly when dealing with complex biomolecules like antibodies or oligonucleotides where the conjugation site may be located in a sterically crowded environment.[2][4]
Influence on Hydrophobicity and Solubility
The six-carbon alkyl chain of the C6 spacer is inherently non-polar and hydrophobic.[1][3] This property can increase the overall hydrophobicity of the resulting bioconjugate. While this may be advantageous for applications involving nonpolar environments or membrane interactions, it can present challenges in aqueous biological systems.[2] Increased hydrophobicity is often associated with a higher propensity for aggregation and faster clearance from systemic circulation, which are critical considerations in the design of therapeutics like antibody-drug conjugates (ADCs).[1] For applications requiring high aqueous solubility, alternative or modified spacers, such as polyethylene glycol (PEG), are often employed to counteract the hydrophobicity of the DBCO core and other components.[5][6][7]
Impact on Reaction Kinetics
The kinetics of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) are primarily dictated by the ring strain of the DBCO group.[8] However, the spacer can have a secondary influence. By reducing steric hindrance, the C6 spacer can improve the efficiency of the reaction between the DBCO and azide partners.[2] While direct quantitative comparisons of DBCO-C6 with a "no-spacer" DBCO are not abundant, the principle that spacers can mitigate steric effects to improve reaction rates is well-established.[5] A recent study on α-azide-ω-alkynes found that a shorter hydrocarbon spacer resulted in slightly higher reactivity, attributed to a higher initial molar concentration of the monomer itself.[9]
Contribution to Stability
The C6 alkyl chain is a simple, saturated hydrocarbon spacer, making it chemically robust and stable under a wide range of conditions typically encountered in bioconjugation, purification, and physiological environments. The triazole linkage formed by the SPAAC reaction is also highly stable, ensuring the integrity of the final conjugate.[10]
Quantitative Data Presentation
The selection of a linker is a trade-off between reaction kinetics, stability, and the specific requirements of the experimental system. The following tables summarize key quantitative data for DBCO and the influence of spacers.
Table 1: Comparative Reaction Kinetics of Cyclooctynes
| Cyclooctyne | Reaction Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Characteristics |
| DBCO | Benzyl Azide | ~0.1 - 1.0 [8][11][12] | High reactivity, widely used, the standard for many copper-free applications. |
| BCN | Benzyl Azide | ~0.06 - 0.1[8] | Smaller and less lipophilic than DBCO, but generally slower reaction rates. |
| DIFO | Benzyl Azide | ~0.076[8] | Electron-withdrawing fluorine atoms enhance reactivity. |
Note: Reaction rates can vary depending on the specific azide partner, solvent, and temperature.[8]
Table 2: Stability Profile of DBCO Linkers
| Linker | Condition | Stability Profile | Implications for In Vivo Performance |
| DBCO | Aqueous Buffers (e.g., PBS) | Generally stable. A DBCO-modified antibody showed a 3-5% loss of reactivity over four weeks at 4°C.[6][8] | Suitable for standard experimental and storage conditions. |
| DBCO | In the presence of Glutathione (GSH) | Less stable than BCN; susceptible to degradation by thiols.[13][14] | May result in some cleavage in the reducing intracellular environment. |
| DBCO | In immune phagocytes | Moderately stable, with ~36% degradation after 24 hours.[13][15] | Stability in harsh cellular environments should be considered for relevant applications.[13] |
Mandatory Visualizations
Experimental Protocols
Detailed methodologies are crucial for reproducible bioconjugation. Below are generalized protocols for key experiments involving DBCO-C6 linkers.
Protocol 1: Antibody Labeling with DBCO-C6-NHS Ester
Objective: To introduce a reactive DBCO group onto an antibody via its primary amine residues (e.g., lysine).[10]
Materials:
-
Antibody in amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-C6-NHS Ester (e.g., 10 mM stock in anhydrous DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Zeba™ Spin Desalting Columns (7K MWCO)
Procedure:
-
Reagent Preparation: Prepare a fresh stock solution of DBCO-C6-NHS ester in anhydrous DMSO.[16]
-
Reaction Setup: Add a 10- to 20-fold molar excess of the DBCO-C6-NHS ester solution to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v) to avoid antibody denaturation.[16][17]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle stirring.[16][17]
-
Quenching: Stop the reaction by adding quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.[16][17]
-
Purification: Remove excess, unreacted DBCO-C6-NHS ester using a desalting column equilibrated with PBS.[16][17] The resulting DBCO-activated antibody is ready for conjugation.
Protocol 2: ADC Stability Assessment in Human Plasma
Objective: To evaluate the stability of the linker and the integrity of the ADC in a biologically relevant matrix.
Materials:
-
Purified ADC
-
Human plasma
-
Incubator at 37°C
-
Analytical instruments (e.g., ELISA, LC-MS)[18]
Procedure:
-
Incubation: Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in human plasma at 37°C.[18]
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[18]
-
Analysis: Analyze the aliquots to quantify the amount of intact ADC and/or the concentration of released payload.[18]
-
Data Analysis: Plot the percentage of intact ADC or average DAR against time to determine the stability profile and calculate the ADC's half-life in plasma.
Protocol 3: In Vitro Cytotoxicity Assessment of an ADC (MTT Assay)
Objective: To compare the cytotoxic potential of an ADC constructed with a DBCO-C6 linker.[16]
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
ADC construct
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[20]
-
ADC Treatment: Treat the cells with serial dilutions of the ADC. Include untreated cells as a negative control. Incubate for 48-72 hours.[20]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[20]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.[16][20]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[16][20]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot dose-response curves to determine the IC₅₀ value for the ADC.[16]
Conclusion
The C6 spacer is a versatile and fundamental component in the design of DBCO linkers. Its primary advantages lie in its ability to provide a defined spatial separation between the reactive moiety and the biomolecule, thereby reducing steric hindrance and facilitating efficient conjugation. However, its inherent hydrophobicity must be carefully considered, as it can impact the solubility, aggregation, and pharmacokinetic properties of the final bioconjugate. For applications where hydrophobicity is a concern, the strategic inclusion of hydrophilic elements, such as PEG chains, alongside or in place of the C6 spacer is a common and effective strategy. By understanding the multifaceted role of the C6 spacer, researchers can make more informed decisions in the design and optimization of DBCO linkers for a wide array of applications in medicine and biotechnology.
References
- 1. benchchem.com [benchchem.com]
- 2. DBCO-C6-NHS ester [baseclick.eu]
- 3. metabion.com [metabion.com]
- 4. Amino Spacer 7 C6 Internal Oligo Modifications from Gene Link [genelink.com]
- 5. benchchem.com [benchchem.com]
- 6. interchim.fr [interchim.fr]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. glenresearch.com [glenresearch.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Quantification of Bioorthogonal Stability in Immune Phagocytes Using Flow Cytometry Reveals Rapid Degradation of Strained Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 20. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Storage and Stability of DBCO-C6-Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical aspects of storing and handling DBCO-C6-acid to ensure its integrity and optimal performance in experimental settings. Adherence to these guidelines is paramount for reproducible and reliable results in applications such as bioconjugation, antibody-drug conjugate (ADC) development, and fluorescent labeling.[1]
Core Concepts and Chemical Properties
This compound, or Dibenzocyclooctyne-C6-acid, is a key reagent in copper-free click chemistry.[2][3] Its dibenzocyclooctyne (DBCO) moiety reacts specifically and efficiently with azide-functionalized molecules through a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[2][3] This bioorthogonal reaction is highly valued for its ability to proceed under mild, physiological conditions without the need for a cytotoxic copper catalyst.[4] The C6 linker provides a spacer arm that can improve solubility and reduce steric hindrance during conjugation.[5][6]
Storage Recommendations
Proper storage is crucial to prevent the degradation of this compound and to maintain its reactivity. Recommendations for both the solid compound and solutions are detailed below.
Solid this compound
For long-term storage, solid this compound should be handled with care to minimize exposure to environmental factors that can lead to degradation.
Table 1: Recommended Long-Term Storage Conditions for Solid this compound
| Parameter | Recommendation | Rationale |
| Form | Solid | Most stable form of the compound.[4] |
| Temperature | -20°C | Minimizes degradation over long periods.[2][4][5][7] |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Prevents degradation from exposure to moisture and oxygen.[4] |
| Light | Protect from light | DBCO compounds can be sensitive to light.[4] |
| Container | Tightly sealed, desiccated vial | Prevents the absorption of moisture.[1][4] |
It is critical to allow the vial to warm to room temperature before opening to prevent condensation, which can compromise the compound's integrity.[7]
This compound Stock Solutions
For experimental use, stock solutions are typically prepared in anhydrous organic solvents.
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) | This compound is readily soluble in these solvents.[4][5][7] |
| Temperature | -20°C for short-term (days to weeks)[2][4] | Slows potential degradation in solution.[4] |
| -80°C for long-term (months)[2][4] | Provides enhanced stability for extended storage.[4] | |
| Handling | Aliquot into single-use volumes | Avoids multiple freeze-thaw cycles which can degrade the compound.[4] |
It is highly recommended to use anhydrous solvents to prepare stock solutions to minimize hydrolysis.
Stability Profile
The stability of the DBCO group is influenced by several factors, including pH, temperature, and the presence of certain reagents.
Aqueous Stability
While the DBCO moiety is generally stable in aqueous buffers, prolonged exposure can lead to a gradual loss of reactivity. Therefore, it is best practice to prepare aqueous working solutions fresh for each experiment.[7]
Table 3: Stability of DBCO-acid in Aqueous Buffers
| pH | Temperature (°C) | Time (hours) | Remaining Activity (%) | Notes |
| 5.0 | 25 | 24 | 85 - 90% | Potential for slow acid-mediated degradation.[8] |
| 7.4 | 4 | 48 | >95% | Optimal for short-term storage of aqueous solutions.[8] |
| 7.4 | 25 | 24 | 90 - 95% | Good stability for typical reaction times.[8] |
| 7.4 | 37 | 24 | 80 - 85% | Increased temperature accelerates degradation.[8] |
| 8.5 | 25 | 24 | 90 - 95% | Generally stable under slightly basic conditions.[8] |
Note: The data in Table 3 is for a related DBCO-acid and should be considered illustrative for this compound. For critical applications, conducting an in-house stability study is recommended.
Chemical Compatibility
Certain chemical environments can degrade this compound, leading to a loss of function.
-
Acidic Conditions: DBCO-acid is sensitive to acidic conditions (pH < 5), which can cause an inactivating rearrangement of the DBCO ring.[4][7]
-
Reducing Agents: While DBCO itself is generally stable, some reducing agents like TCEP have been shown to cause instability over a 24-hour period. If a reducing agent is necessary, DTT may be a more suitable alternative.
-
Azide-Containing Buffers: Buffers containing sodium azide should be avoided as the azide will react with the DBCO group.[8]
Experimental Protocol: Assessing this compound Stability via HPLC
This protocol provides a general method for quantifying the stability of this compound in an aqueous buffer using High-Performance Liquid Chromatography (HPLC).
Materials and Reagents
-
This compound
-
Anhydrous DMSO
-
Aqueous buffer of choice (e.g., 1x PBS, pH 7.4)
-
Reverse-Phase HPLC (RP-HPLC) with a C18 column
-
UV Detector (monitoring at ~309 nm)
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Thermostated incubator or water bath
Procedure
-
Prepare Stock Solution: Allow the vial of solid this compound to equilibrate to room temperature. Prepare a 10 mM stock solution in anhydrous DMSO.
-
Prepare Working Solution: Dilute the 10 mM stock solution into the desired aqueous buffer to a final concentration of 1 mM.
-
Timepoint Zero (T=0): Immediately after preparation, inject an aliquot of the working solution onto the HPLC system. This serves as the baseline measurement.
-
Incubation: Place the vial containing the remaining working solution in a thermostated incubator at the desired temperature (e.g., 4°C, 25°C, or 37°C).
-
Collect Timepoints: At predetermined intervals (e.g., 2, 4, 8, 24, 48 hours), inject another aliquot of the working solution onto the HPLC.
-
HPLC Analysis: Use a suitable gradient elution to separate the intact this compound from any degradation products.
-
Data Analysis:
-
Identify the peak corresponding to the intact this compound in the T=0 chromatogram.
-
Integrate the area of this peak for each timepoint.
-
Calculate the percentage of remaining this compound at each timepoint relative to the T=0 sample.
-
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the handling and use of this compound.
References
- 1. interchim.fr [interchim.fr]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. benchchem.com [benchchem.com]
An In-Depth Technical Guide to DBCO-C6-acid as a Non-Cleavable ADC Linker
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of DBCO-C6-acid as a non-cleavable linker in the development of Antibody-Drug Conjugates (ADCs). It covers the core principles of non-cleavable ADC linkers, the specific role and advantages of this compound, detailed experimental protocols for ADC synthesis and evaluation, and representative data for key performance attributes.
Introduction to Non-Cleavable ADC Linkers
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker connecting the antibody and the payload is a critical component that dictates the ADC's stability, efficacy, and safety profile.
Non-cleavable linkers are characterized by their high stability in the bloodstream, lacking a specific chemical motif designed for cleavage in the tumor microenvironment or within the cell.[1][2] Instead, the release of the cytotoxic payload from an ADC with a non-cleavable linker relies on the complete degradation of the antibody backbone within the lysosome of the target cancer cell.[3] This process releases the payload still attached to the linker and a single amino acid residue from the antibody.[4]
The primary advantage of non-cleavable linkers is their enhanced plasma stability, which minimizes the premature release of the cytotoxic payload in circulation, thereby reducing off-target toxicity and potentially widening the therapeutic window.[3]
This compound: A Key Component for Strain-Promoted Click Chemistry in ADC Synthesis
This compound (Dibenzocyclooctyne-C6-acid) is a heterobifunctional linker that plays a crucial role in the synthesis of ADCs through a bioorthogonal reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[5][6] This "click chemistry" approach offers a highly efficient and specific method for conjugating a drug payload to an antibody under mild, physiological conditions without the need for a cytotoxic copper catalyst.[7][8]
The this compound molecule consists of two key functional groups:
-
Dibenzocyclooctyne (DBCO): A strained alkyne that reacts specifically and rapidly with an azide group to form a stable triazole linkage.[7]
-
Carboxylic Acid with a C6 spacer: The carboxylic acid can be activated to react with primary amines, such as the side chains of lysine residues on the antibody surface, forming a stable amide bond.[9] The C6 alkyl spacer provides spatial separation between the antibody and the payload, which can help to maintain the antibody's binding affinity and improve the payload's activity.[8]
The use of this compound in ADC synthesis allows for a two-step conjugation process: first, the antibody is functionalized with the DBCO group, and then the azide-modified payload is "clicked" onto the antibody. This modular approach provides excellent control over the conjugation process and can lead to the production of more homogeneous ADCs.[9]
Quantitative Data on ADC Performance
While specific quantitative data for ADCs utilizing the this compound linker is not extensively available in the public domain, the following tables present representative data for ADCs with non-cleavable and DBCO-containing linkers to illustrate typical performance metrics.
Table 1: Representative Drug-to-Antibody Ratio (DAR) Data for DBCO-Linked ADCs
| Analytical Method | DAR Species | Peak Area (%) | Weighted Average DAR |
| Hydrophobic Interaction Chromatography (HIC) | DAR 0 | 10.5 | 3.2 |
| DAR 2 | 35.2 | ||
| DAR 4 | 48.1 | ||
| DAR 6 | 6.2 |
This table provides illustrative data on the distribution of drug-loaded species and the calculated average DAR for an ADC synthesized using a DBCO-based linker. The data is representative of what can be obtained using HIC analysis.[9]
Table 2: Representative In Vitro Cytotoxicity Data for ADCs with Non-Cleavable Linkers
| ADC Configuration | Target Antigen | Cell Line | Linker Type | Payload | IC50 (nM) |
| Trastuzumab-DM1 (Kadcyla®) | HER2 | SK-BR-3 (HER2-high) | Non-cleavable (SMCC) | DM1 | 0.05 - 0.2 |
| Trastuzumab-DM1 (Kadcyla®) | HER2 | MCF7 (HER2-low) | Non-cleavable (SMCC) | DM1 | > 100 |
| Anti-CD22-MMAE | CD22 | B-cell lymphoma | Non-cleavable | MMAE | 0.1 - 1.0 |
This table presents typical IC50 values for ADCs with non-cleavable linkers, demonstrating their potent and target-specific cytotoxicity. Data is compiled from various sources for illustrative purposes.[10][11]
Table 3: Representative In Vivo Efficacy Data for an ADC in a Xenograft Model
| Treatment Group | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | Once weekly | 1500 ± 250 | 0 |
| Non-binding ADC | 10 mg/kg, once weekly | 1450 ± 200 | 3 |
| ADC with Non-cleavable Linker | 10 mg/kg, once weekly | 200 ± 50 | 87 |
This table illustrates the potential in vivo anti-tumor efficacy of an ADC with a non-cleavable linker in a subcutaneous xenograft mouse model. The data is hypothetical but representative of typical study outcomes.[12][13]
Table 4: Representative Plasma Stability Data for an ADC
| Time Point (hours) | Percentage of Intact ADC Remaining (%) |
| 0 | 100 |
| 24 | 95 ± 3 |
| 48 | 92 ± 4 |
| 96 | 88 ± 5 |
| 168 (7 days) | 85 ± 6 |
This table shows illustrative data on the stability of an ADC in human plasma over time, as would be determined by an LC-MS-based assay. ADCs with non-cleavable linkers generally exhibit high plasma stability.[1][14]
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the synthesis and evaluation of an ADC using the this compound linker.
ADC Conjugation and Purification
Objective: To conjugate an azide-functionalized payload to an antibody via a this compound linker and purify the resulting ADC.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Azide-functionalized cytotoxic payload
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography (SEC) or protein A chromatography)
Procedure:
-
Antibody Preparation:
-
Ensure the antibody solution is at a concentration of 1-10 mg/mL in an amine-free buffer.
-
If necessary, perform a buffer exchange to remove any interfering substances.
-
-
Activation of this compound:
-
Dissolve this compound, NHS (or Sulfo-NHS), and EDC in anhydrous DMF or DMSO. A typical molar ratio is 1:1.2:1.5 (this compound:NHS:EDC).
-
Incubate the mixture at room temperature for 15-60 minutes to form the DBCO-C6-NHS ester.
-
-
Antibody Functionalization with DBCO:
-
Add a 10- to 20-fold molar excess of the freshly prepared DBCO-C6-NHS ester solution to the antibody solution. The final concentration of the organic solvent should not exceed 10-20% (v/v).
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching the Reaction:
-
Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by hydrolyzing any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the DBCO-functionalized Antibody:
-
Remove excess, unreacted DBCO-C6-NHS ester and other small molecules using a desalting column or SEC.
-
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC):
-
Dissolve the azide-functionalized payload in a compatible solvent (e.g., DMSO).
-
Add a 1.5- to 5-fold molar excess of the azide-payload to the purified DBCO-functionalized antibody.
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.
-
-
Final Purification of the ADC:
-
Purify the ADC from unreacted payload and other impurities using SEC or another appropriate chromatography method.
-
Concentrate the final ADC product and store it under appropriate conditions (e.g., -80°C).
-
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC in cancer cell lines.
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Complete cell culture medium
-
ADC and control antibodies
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and control antibodies in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted ADC or control solutions. Include untreated cells as a control.
-
Incubate the plate for 72-96 hours at 37°C.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in the dark to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the ADC concentration and use a non-linear regression model to determine the IC50 value.[15]
-
In Vivo Efficacy Study in a Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the ADC in a mouse model of human cancer.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line that expresses the target antigen
-
Matrigel (optional)
-
ADC, vehicle control, and other control antibodies
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Prepare a single-cell suspension in a sterile, serum-free medium or PBS, with or without Matrigel.
-
Inject approximately 5 x 10^6 cells subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor the mice for tumor formation.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (typically 8-10 mice per group).
-
-
ADC Administration:
-
Administer the ADC, vehicle, and control antibodies via an appropriate route (e.g., intravenous injection).
-
The dosing schedule will depend on the ADC's pharmacokinetic properties (e.g., once or twice weekly).
-
-
Monitoring and Data Collection:
-
Measure the tumor dimensions (length and width) with calipers two to three times per week. Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Monitor and record the body weight of each mouse as an indicator of systemic toxicity.
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Calculate the tumor growth inhibition (TGI) at the end of the study.
-
At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).
-
In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC in plasma by measuring the extent of drug deconjugation over time.
Materials:
-
Purified ADC
-
Human or mouse plasma (with anticoagulant)
-
Incubator at 37°C
-
LC-MS system for analysis
Procedure:
-
Incubation:
-
Spike the ADC into plasma at a final concentration of approximately 100 µg/mL.
-
Incubate the plasma samples at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours).
-
Immediately store the aliquots at -80°C until analysis.
-
-
Sample Preparation for LC-MS:
-
Thaw the plasma samples.
-
Isolate the ADC from the plasma proteins using an appropriate method, such as affinity capture with protein A/G beads.
-
-
LC-MS Analysis:
-
Perform reverse-phase liquid chromatography to separate the different ADC species.
-
Analyze the eluting species using a high-resolution mass spectrometer to determine the mass of the intact ADC and any deconjugated forms.
-
-
Data Analysis:
-
Deconvolute the mass spectra to determine the relative abundance of the different drug-loaded species at each time point.
-
Calculate the average DAR at each time point.
-
Plot the average DAR or the percentage of intact ADC over time to determine the stability of the ADC in plasma.
-
Visualizing Key Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the mechanism of action of a non-cleavable ADC and the general workflow for ADC characterization.
Caption: Mechanism of action for a non-cleavable ADC.
Caption: General workflow for ADC characterization.
Conclusion
This compound is a valuable tool for the construction of non-cleavable ADCs, enabling the use of highly specific and efficient copper-free click chemistry. The resulting ADCs benefit from the high plasma stability characteristic of non-cleavable linkers, which can lead to an improved therapeutic index. While specific quantitative data for ADCs using this particular linker is still emerging in the public literature, the established protocols for ADC synthesis, characterization, and evaluation provide a clear roadmap for the development of novel and effective targeted cancer therapies. The continued exploration of non-cleavable linkers like this compound will undoubtedly contribute to the advancement of the next generation of ADCs.
References
- 1. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. interchim.fr [interchim.fr]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Considerations for the design of antibody drug conjugates (ADCs) for clinical development: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ADC Plasma Stability Assay [iqbiosciences.com]
- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Applications of DBCO-C6-Acid in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Dibenzocyclooctyne-C6-acid (DBCO-C6-acid), a key heterobifunctional linker in the field of bioconjugation. We will explore its core properties, mechanism of action, and diverse applications, supplemented with quantitative data, detailed experimental protocols, and workflow visualizations to empower your research and development endeavors.
Introduction to this compound
This compound is a versatile molecule extensively used in chemical biology and drug development for the covalent linking of biomolecules.[1] It features two primary functional groups:
-
A Dibenzocyclooctyne (DBCO) moiety: A strained alkyne that is highly reactive towards azide groups.[2]
-
A Carboxylic acid with a C6 spacer : This provides a handle for conjugation to primary amines after activation and the extended 6-carbon spacer arm enhances solubility, improves derivatization efficiency, and increases the stability of the resulting conjugates.[3][4]
This dual functionality allows for a robust, two-step bioconjugation strategy, making it an invaluable tool for creating complex biomolecular architectures such as antibody-drug conjugates (ADCs).[5][6] The core of its utility lies in the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of copper-free click chemistry.[7][8]
Core Advantages of SPAAC using DBCO reagents:
-
Biocompatibility : The reaction proceeds efficiently without the need for a cytotoxic copper(I) catalyst, making it ideal for applications in living systems.[7][9][10]
-
High Specificity : The DBCO group reacts selectively with azides, minimizing off-target reactions with other functional groups found in biological samples.[2][7]
-
Rapid Kinetics : The cycloaddition is driven by the high ring strain of the DBCO molecule, leading to fast reaction rates under mild, physiological conditions (e.g., aqueous buffer, room temperature).[7][11]
-
Stability : The resulting triazole linkage is highly stable, ensuring the integrity of the bioconjugate.[9][10]
Physicochemical and Reactivity Data
The selection of a bioorthogonal linker is a critical decision in experimental design. The following tables summarize key quantitative data for this compound and related compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| CAS Number | 1425485-72-8 | [2][3][12] |
| Molecular Formula | C₂₁H₁₉NO₃ | [2][3][4] |
| Molecular Weight | 333.38 g/mol | [2][3][12] |
| Appearance | White to light grey solid | [2][4] |
| Solubility | Soluble in DMSO, DMF, THF, DCM, Chloroform | [2][3][4] |
| Storage Conditions | -20°C, desiccated | [1][2][13] |
Table 2: Comparative Reaction Kinetics of Click Chemistry Handles
| Reaction Type | Cyclooctyne | Reactive Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Stability Considerations | References |
| SPAAC | DBCO | Benzyl Azide | ~0.1 - 1.0 (specifically 0.24) | Generally stable in aqueous buffers but can be less stable than BCN in the presence of reducing agents like TCEP and thiols.[14] | [14][15] |
| SPAAC | BCN | Benzyl Azide | 0.07 | More stable than DBCO in the presence of TCEP.[14] | [15] |
| SPAAC | DIFO | Azide | ~0.076 | Generally stable in aqueous buffers.[14] | [14] |
| IEDDA | Tetrazine | trans-Cyclooctene (TCO) | Up to 1 x 10⁶ | Stability of some tetrazines can be a concern in aqueous media.[14] | [14] |
Note: Reaction rates are dependent on the specific azide, solvent, and temperature.
Key Applications in Bioconjugation
The versatility of this compound makes it suitable for a wide range of applications:
-
Antibody-Drug Conjugates (ADCs) : this compound is a non-cleavable linker used in the synthesis of ADCs.[5] It facilitates the precise attachment of cytotoxic payloads to monoclonal antibodies for targeted cancer therapy.[6][16][17]
-
Fluorescent Labeling and Imaging : By conjugating fluorescent probes to biomolecules, this compound enables the visualization of cellular processes and protein trafficking with high precision in living systems.[1][18]
-
Surface Modification : It is used to functionalize surfaces like nanoparticles and microarrays, allowing for the specific and controlled immobilization of azide-containing biomolecules.[16][18]
-
Proteomics and Activity-Based Protein Profiling : The linker can be incorporated into molecular probes to study protein function, interactions, and localization within complex biological environments.[18]
Experimental Workflows and Visualizations
A common and powerful application of this compound is the creation of antibody-drug conjugates. The general workflow involves two main stages: functionalizing the antibody with a DBCO group, followed by the copper-free click reaction with an azide-modified payload.
The mechanism of the core SPAAC reaction involves a [3+2] cycloaddition between the strained alkyne (DBCO) and the azide.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for protein labeling using this compound.
This method is used when starting with this compound and involves activating the carboxylic acid to an NHS ester immediately before conjugation to a protein.[19]
A. Materials Required:
-
This compound
-
Protein to be labeled (in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0[19]
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Anhydrous DMSO or DMF
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0[19]
-
Desalting spin column or dialysis equipment for purification
B. Procedure:
-
Reagent Preparation :
-
In Situ Activation of this compound :
-
In a microcentrifuge tube, combine the this compound solution with a 1.1 to 1.2-fold molar excess of both EDC and NHS.[19]
-
Incubate the mixture for 15 minutes at room temperature to form the active DBCO-C6-NHS ester.
-
-
Protein Conjugation :
-
Add a 10 to 20-fold molar excess of the freshly activated DBCO-C6-NHS ester solution to the protein solution.[17]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching the Reaction :
-
Purification of Labeled Protein :
-
Remove excess, unreacted DBCO reagent and byproducts using a desalting spin column or by dialysis against the desired storage buffer (e.g., PBS).[19]
-
The purified DBCO-labeled protein is now ready for the downstream SPAAC reaction. DBCO-functionalized antibodies can typically be stored at -20°C for up to a month.[9]
-
This protocol describes the reaction between the purified DBCO-labeled protein and an azide-functionalized molecule.
A. Materials Required:
-
Purified DBCO-labeled protein
-
Azide-functionalized molecule (e.g., drug, dye, oligonucleotide)
-
Reaction Buffer (e.g., PBS, pH 7.4)
B. Procedure:
-
Reaction Setup :
-
Combine the purified DBCO-labeled protein with the azide-modified molecule in the reaction buffer.
-
A molar excess of 2-4x of the azide-molecule to the DBCO-protein is a common starting point to drive the reaction to completion.[20]
-
-
Incubation :
-
Purification :
-
Purify the final conjugate to remove any unreacted azide-molecule using methods such as size-exclusion chromatography (SEC), HPLC, or dialysis, depending on the nature of the conjugate.[9]
-
Conclusion
This compound has become an essential tool in bioconjugation due to the efficiency, specificity, and biocompatibility of the copper-free click reaction it enables.[6] Its heterobifunctional nature provides a reliable method for constructing complex and stable bioconjugates.[6] From the development of next-generation ADCs to advanced cellular imaging, the applications of this compound continue to expand, driving innovation across the life sciences.[6][18]
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound DBCO reagents- Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. This compound, 1425485-72-8 | BroadPharm [broadpharm.com]
- 4. This compound CAS#: 1425485-72-8 [amp.chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. interchim.fr [interchim.fr]
- 13. apexbt.com [apexbt.com]
- 14. benchchem.com [benchchem.com]
- 15. Oxidation-Induced “One-Pot” Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DBCO-C6-NHS ester [baseclick.eu]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Methodological & Application
Revolutionizing Bioconjugation: A Beginner's Guide to DBCO-C6-Acid Protein Labeling
In the landscape of bioconjugation, the precise and stable attachment of molecules to proteins is paramount for advancing research, diagnostics, and therapeutics. This application note provides a detailed protocol for labeling proteins using DBCO-C6-acid, a key reagent in copper-free click chemistry. Tailored for researchers, scientists, and drug development professionals new to this technique, this guide offers a step-by-step methodology, data presentation in clear tabular formats, and illustrative diagrams to ensure a comprehensive understanding of the process.
Dibenzocyclooctyne (DBCO) reagents are at the forefront of bioorthogonal chemistry, enabling highly specific and efficient labeling of biomolecules without the need for cytotoxic copper catalysts.[1][2] this compound, in particular, is a versatile linker that contains a DBCO group for reaction with azide-modified molecules and a carboxylic acid for conjugation to primary amines on proteins.[3][4] This protocol will focus on the in-situ activation of this compound with EDC and NHS to facilitate its reaction with protein amine groups, a flexible and fundamental bioconjugation technique.[5][6]
Principle of the Method
The labeling process involves two main stages. First, the carboxylic acid group of this compound is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This reaction forms a semi-stable NHS ester. Subsequently, this activated DBCO-NHS ester is introduced to the protein solution, where it reacts with primary amines (e.g., on lysine residues and the N-terminus) to form a stable amide bond, covalently attaching the DBCO moiety to the protein.[5][6] The resulting DBCO-labeled protein is then ready for highly specific conjugation to any azide-containing molecule via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1]
Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Synonyms | Dibenzocyclooctyne-C6-acid | [3] |
| CAS Number | 1425485-72-8 | [3] |
| Molecular Formula | C21H19NO3 | [3] |
| Molecular Weight | 333.38 g/mol | [3] |
| Appearance | Slightly purple or grey or yellow to orange solid | [3] |
| Solubility | Soluble in THF, DMF, and DMSO | [4] |
| Storage Conditions | Store at -20°C, desiccate | [4] |
Experimental Protocols
This section provides a detailed, step-by-step methodology for the labeling of proteins with this compound.
Materials and Reagents
-
This compound
-
Protein to be labeled (in an amine-free buffer, e.g., PBS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
-
Coupling Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 100 mM glycine)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting spin column or dialysis cassette (with appropriate molecular weight cutoff)
Recommended Reaction Parameters
| Parameter | Recommended Value | Notes | Reference(s) |
| Protein Concentration | 1-5 mg/mL | Higher concentrations can enhance reaction efficiency. | [5] |
| Activation Buffer | 0.1 M MES, pH 4.5-6.0 | Optimal pH for carbodiimide chemistry. | [5] |
| Coupling Buffer | PBS, pH 7.2-8.0 | Must be free of primary amines (e.g., Tris). | [5] |
| Molar Ratio (DBCO:EDC:NHS) | 1 : 1.1-1.2 : 1.1-1.2 | A slight excess of EDC and NHS ensures efficient activation. | [5] |
| Molar Excess of DBCO to Protein | 10 to 40-fold | The optimal ratio should be determined empirically for each protein. | [7] |
| Quenching Agent | 50-100 mM Tris-HCl or Hydroxylamine | Quenches unreacted NHS esters to prevent side reactions. | [5] |
Step-by-Step Protein Labeling Protocol
Step 1: Reagent Preparation
-
Protein Solution: Prepare the protein to be labeled in an amine-free buffer such as PBS at a pH of 7.2-8.0.[5] Ensure the protein concentration is between 1-5 mg/mL.[5]
-
This compound Solution: Prepare a stock solution of this compound in anhydrous DMF or DMSO.
-
EDC/NHS Solution: Prepare stock solutions of EDC and NHS in the Activation Buffer. These solutions should be prepared immediately before use as EDC is moisture-sensitive.[5]
Step 2: In-situ Activation of this compound
-
In a microcentrifuge tube, combine the this compound solution with a 1.1 to 1.2-fold molar excess of both EDC and NHS.[5]
-
Incubate the mixture for 15-30 minutes at room temperature to allow for the formation of the DBCO-NHS ester.
Step 3: Protein Conjugation
-
Immediately add the freshly activated DBCO-NHS ester solution to the protein solution.
-
The final concentration of the organic solvent (DMF or DMSO) in the reaction mixture should be kept below 20% to maintain protein stability.
-
Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle agitation.[8]
Step 4: Quenching the Reaction
-
Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl (pH 8.0) or 100 mM glycine, to a final concentration of 50-100 mM.[5]
-
Incubate for 15-30 minutes at room temperature to quench any unreacted DBCO-NHS ester.
Step 5: Purification of the Labeled Protein
-
Remove excess, unreacted DBCO reagent and byproducts using a desalting spin column or dialysis.[5]
-
Follow the manufacturer's instructions for the chosen purification method. Protein recovery from this step is typically high, often greater than 85%.[5]
-
The purified DBCO-labeled protein is now ready for downstream applications or characterization.
Characterization of DBCO-Labeled Protein
A critical quality control step is to determine the Degree of Labeling (DOL), which is the average number of DBCO molecules conjugated per protein molecule.[5]
Determination of Degree of Labeling (DOL) by UV-Vis Spectrophotometry
-
Measurement: Measure the absorbance of the purified DBCO-protein conjugate solution at 280 nm (A280) and 309 nm (A309). DBCO has a characteristic absorbance maximum around 309 nm.[5]
-
Calculation: The DOL can be calculated using the following formula:[5]
DOL = (A309 * ε_protein) / ((A280 - CF * A309) * ε_DBCO)
Where:
-
A280 and A309: Absorbance values at 280 nm and 309 nm.
-
ε_protein: Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹). For a typical IgG, this is approximately 210,000 M⁻¹cm⁻¹.
-
ε_DBCO: Molar extinction coefficient of the DBCO group at 309 nm (typically ~12,000 M⁻¹cm⁻¹).
-
CF (Correction Factor): The ratio of the DBCO absorbance at 280 nm to its absorbance at 309 nm. A commonly used value is 0.90.[2]
-
Visualizations
To further aid in the understanding of the experimental workflow and a potential application, the following diagrams are provided.
Caption: Overall workflow for protein labeling with this compound.
Caption: EGFR signaling and ADC internalization workflow.
Conclusion
The this compound protein labeling protocol described herein offers a robust and accessible method for beginners in the field of bioconjugation. By leveraging the principles of copper-free click chemistry, researchers can achieve highly specific and stable labeling of proteins for a wide array of downstream applications, including the development of antibody-drug conjugates, in vivo imaging agents, and novel diagnostic tools. The provided protocols, data tables, and diagrams serve as a comprehensive resource to facilitate the successful implementation of this powerful technology.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 4. interchim.fr [interchim.fr]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: A Step-by-Step Guide to DBCO-C6-Acid Conjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for the use of DBCO-C6-acid in bioconjugation. This compound is a key reagent in copper-free click chemistry, enabling the efficient and specific labeling of biomolecules.[1] These protocols are designed to be a valuable resource for researchers in chemical biology, drug development, and materials science.
Introduction to this compound Conjugation
Dibenzocyclooctyne-C6-acid (this compound) is a heterobifunctional linker that contains a strained dibenzocyclooctyne (DBCO) moiety and a terminal carboxylic acid.[2] The DBCO group's high ring strain allows it to react rapidly and specifically with azide-functionalized molecules through a process known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is a cornerstone of "copper-free click chemistry" because it proceeds efficiently under physiological conditions without the need for a cytotoxic copper catalyst. The carboxylic acid group provides a versatile handle for conjugation to amine-containing molecules after activation.[2][3]
The conjugation process using this compound typically involves two main stages:
-
Activation of the Carboxylic Acid: The carboxylic acid group of this compound is chemically activated to make it reactive towards primary amines on the target molecule (e.g., lysine residues on a protein). A common method for activation is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to form a more stable, amine-reactive NHS ester.[2]
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The DBCO-functionalized molecule is then reacted with a molecule containing an azide group. The strained alkyne of the DBCO ring readily "clicks" with the azide, forming a stable triazole linkage.[4][5] This reaction is bioorthogonal, meaning it does not interfere with native biological processes.[6]
The C6 spacer arm in this compound improves its solubility in organic solvents and can reduce steric hindrance, potentially improving conjugation efficiency and the stability of the resulting conjugate.[7][8]
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound and its conjugation reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₁H₁₉NO₃ |
| Molecular Weight | 333.38 g/mol |
| CAS Number | 1425485-72-8 |
| Appearance | White to light grey solid |
| Solubility | Soluble in DMSO, DMF, THF, Chloroform, Dichloromethane, Ethyl Acetate[8][9] |
| Storage Conditions | -20°C, desiccated[2] |
Table 2: Typical Reaction Parameters for this compound Conjugation
| Parameter | Recommended Range/Value | Notes |
| This compound Activation (EDC/NHS) | ||
| Molar Ratio (DBCO-acid:EDC:NHS) | 1:1.2:1.2 | A slight excess of activating agents is common.[2] |
| Incubation Time | 1-2 hours | At room temperature.[2] |
| Amine Conjugation (to activated DBCO) | ||
| Molar Excess of Activated DBCO to Amine | 10 to 20-fold | Starting recommendation, may require optimization.[2] |
| Reaction pH | 7.2 - 8.0 | For efficient reaction with primary amines.[10] |
| Incubation Time | 1-2 hours at room temperature or 2-4 hours at 4°C | With gentle agitation.[2] |
| SPAAC Reaction (DBCO-molecule to Azide-molecule) | ||
| Molar Excess of Azide to DBCO | 2 to 4-fold | To ensure efficient conjugation.[2] |
| Incubation Time | 2-12 hours at room temperature or 4°C | Reaction is often efficient and can proceed to completion in a shorter time.[10] |
Experimental Protocols
This protocol describes the activation of the carboxylic acid group of this compound to form an amine-reactive NHS ester.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction vessel (e.g., microcentrifuge tube)
-
Stirring/shaking platform
Procedure:
-
Dissolve this compound in anhydrous DMF or DMSO to a desired concentration (e.g., 10 mg/mL).
-
Add EDC and NHS to the this compound solution. A common molar ratio is 1:1.2:1.2 (DBCO-acid:EDC:NHS).[2]
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.[2]
-
The resulting solution contains the activated DBCO-C6-NHS ester and is ready for conjugation to an amine-containing molecule. It is recommended to use the activated ester immediately.
This protocol details the conjugation of the activated DBCO-C6-NHS ester to a protein containing primary amines (e.g., lysine residues).
Materials:
-
Activated DBCO-C6-NHS ester solution (from Protocol 1)
-
Protein solution in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Ensure the protein solution is in an amine-free buffer at a pH between 7.2 and 8.0.[10] If the buffer contains primary amines (e.g., Tris), it must be exchanged.
-
Add the freshly prepared activated DBCO-C6-NHS ester solution to the protein solution. A 10- to 20-fold molar excess of the DBCO-NHS ester to the protein is a common starting point.[2]
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle agitation.[2]
-
Quench the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.[2][3]
-
Remove the excess, unreacted DBCO-NHS ester and byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS).[2]
-
The purified DBCO-functionalized protein is now ready for the subsequent click reaction.
This protocol describes the "click" reaction between the DBCO-functionalized molecule and an azide-containing molecule.
Materials:
-
DBCO-functionalized molecule (e.g., protein from Protocol 2)
-
Azide-containing molecule
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Dissolve the azide-containing molecule in a compatible solvent (e.g., DMSO or the reaction buffer).
-
Add the azide-containing molecule to the solution of the DBCO-functionalized molecule. A 2- to 4-fold molar excess of the azide-containing molecule is typically used to ensure efficient conjugation.[2]
-
Incubate the reaction mixture. Reaction times can vary from 2-12 hours at room temperature to overnight at 4°C, depending on the reactants and their concentrations.[10]
-
The reaction mixture now contains the desired conjugate. Further purification may be necessary to remove any unreacted molecules.
Purification and characterization are critical steps to ensure the quality and purity of the final conjugate.
Purification Methods:
-
Size Exclusion Chromatography (SEC): Separates molecules based on their size. This is effective for separating a large conjugated protein from smaller unreacted molecules.[6]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates molecules based on their hydrophobicity. The introduction of the DBCO group increases the hydrophobicity of a molecule, which can be exploited for separation.[11]
-
Ion-Exchange Chromatography (IEX): Separates molecules based on their charge. This can be useful for purifying antibody-oligonucleotide conjugates.[12]
Characterization Methods:
-
UV-Vis Spectroscopy: The DBCO group has a characteristic absorbance at approximately 309 nm.[6] The ratio of absorbance at 280 nm (for protein) to 309 nm can provide an estimate of the degree of labeling.
-
SDS-PAGE: For protein conjugates, SDS-PAGE can be used to visualize the increase in molecular weight upon conjugation and to assess the homogeneity of the product.[6]
-
Mass Spectrometry: Provides an accurate mass of the conjugate, confirming successful conjugation.
Visualizations
Caption: Workflow for this compound conjugation.
Caption: ADC formation and mechanism of action.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. benchchem.com [benchchem.com]
- 7. DBCO-C6-NHS ester [baseclick.eu]
- 8. This compound, 1425485-72-8 | BroadPharm [broadpharm.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In-situ Activation of DBCO-C6-acid with EDC and NHS
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent conjugation of functional molecules to biomolecules is a cornerstone of modern biotechnology and pharmaceutical development. A widely utilized and robust method for this is the formation of a stable amide bond between a carboxylic acid and a primary amine. This document provides detailed application notes and protocols for the in-situ activation of Dibenzocyclooctyne-C6-acid (DBCO-C6-acid) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
The DBCO group is a critical component in copper-free click chemistry, a bioorthogonal reaction that facilitates the specific and efficient ligation of molecules in complex biological environments.[1] By functionalizing a molecule with DBCO, it can be readily "clicked" to an azide-modified counterpart. The this compound linker allows for the initial conjugation to a primary amine on a target biomolecule, such as a protein, antibody, or peptide, through a stable amide bond.[1][2] This two-step, one-pot reaction is extensively employed in various applications, including the development of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and advanced cellular imaging.[1][3]
Reaction Mechanism
The EDC/NHS coupling reaction proceeds in two primary steps to form a stable amide bond between the carboxylic acid of this compound and a primary amine of a target molecule.[1]
-
Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of the this compound to form a highly reactive and unstable O-acylisourea intermediate.[1]
-
Formation of the NHS Ester and Subsequent Amide Bond: To enhance the reaction's efficiency and stability in aqueous solutions, NHS is added. NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester.[1] This semi-stable NHS ester then readily reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS.[1] The inclusion of NHS or its water-soluble analog, Sulfo-NHS, is crucial for improving the coupling reaction's efficiency by creating a more stable, amine-reactive intermediate.[1]
Quantitative Data Summary
The efficiency of the EDC/NHS coupling reaction is influenced by several factors, including the molar ratios of the reagents, pH, temperature, and reaction time. The following tables summarize typical reaction parameters.
Table 1: Recommended Molar Ratios for this compound Activation and Bioconjugation
| Parameter | Recommended Range/Value | Notes |
| Molar Ratios | ||
| This compound : EDC : NHS | 1 : (1.5 - 5) : (1.2 - 2) | A molar excess of EDC and NHS drives the reaction towards the formation of the NHS ester.[1] |
| Activated Linker : Protein | (1.5 - 20)-fold molar excess | The optimal ratio depends on the biomolecule and the desired degree of labeling and should be optimized experimentally.[1] For antibodies, a 10- to 20-fold molar excess is common.[2] |
Table 2: Recommended Reaction Conditions
| Parameter | Recommended Range/Value | Notes |
| Activation Step | ||
| Activation pH | 4.5 - 6.0 | MES buffer is commonly used for the activation step.[1][4] |
| Activation Time | 15 - 60 minutes | Incubation at room temperature is typical for the formation of the NHS ester.[2] |
| Solvent | Anhydrous DMF or DMSO | Ensure the solvent is anhydrous as NHS esters are moisture-sensitive.[2][5] |
| Conjugation Step | ||
| Coupling pH | 7.2 - 8.5 | PBS or a similar amine-free buffer is used for the reaction with the amine-containing molecule.[1][2] |
| Reaction Time | 1 - 2 hours at room temperature or overnight at 4°C | Longer incubation times can improve efficiency.[2][5] |
| Temperature | Room Temperature or 4°C | 4°C can be used to maintain the stability of sensitive biomolecules.[1][2] |
| Quenching | ||
| Quenching Agent | 1 M Tris-HCl or 1 M Glycine | Add to a final concentration of 20-50 mM to consume unreacted NHS esters.[1] |
Experimental Protocols
Protocol 1: In-situ Activation of this compound
This protocol describes the in-situ activation of the carboxylic acid group of this compound to form a reactive NHS ester immediately prior to conjugation.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer (e.g., 0.1 M MES, pH 5.5 - 6.0)
Procedure:
-
Prepare Stock Solutions: Immediately before use, prepare fresh stock solutions of this compound, EDC, and NHS in anhydrous DMF or DMSO. For example, create 10 mM stock solutions.[2] EDC and NHS are moisture sensitive and should be handled accordingly.[1]
-
Activation Reaction: In a microcentrifuge tube, combine this compound, EDC, and NHS in the activation buffer. A typical molar ratio is 1:1.5:1.2 (DBCO-acid:EDC:NHS).
-
Incubation: Incubate the reaction mixture for 15-30 minutes at room temperature to allow for the formation of the DBCO-NHS ester.[1]
Protocol 2: Conjugation of Activated this compound to an Amine-Containing Biomolecule (e.g., Protein/Antibody)
This protocol details the conjugation of the freshly prepared DBCO-NHS ester to a primary amine on a target biomolecule.
Materials:
-
Activated DBCO-NHS ester solution (from Protocol 1)
-
Biomolecule solution (e.g., protein or antibody at 1-5 mg/mL)
-
Coupling Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M Glycine)
-
Purification equipment (e.g., desalting column, dialysis cassette)
Procedure:
-
Prepare Biomolecule: Ensure the biomolecule is in an amine-free buffer such as PBS at a pH between 7.2 and 8.5.[2] Common additives like BSA and gelatin should be removed.
-
Conjugation Reaction: Add the desired molar excess of the freshly prepared activated DBCO-NHS ester solution to the biomolecule solution. The final concentration of the organic solvent (DMF or DMSO) should not exceed 10-20% (v/v) to maintain the integrity of the biomolecule.[2]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[2]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.[1][6]
-
Purification: Remove excess reagents and byproducts by a suitable method such as size-exclusion chromatography (desalting column) or dialysis.
-
Characterization: Analyze the purified conjugate to confirm successful conjugation and determine the degree of labeling (DOL). Methods such as UV-Vis spectroscopy and SDS-PAGE can be used.[1]
Troubleshooting
Table 3: Common Issues and Suggested Solutions
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Conjugation Efficiency | - Inactive EDC or NHS due to hydrolysis.- Incorrect pH of buffers.- Insufficient molar excess of reagents.- Presence of primary amines (e.g., Tris, glycine) in the biomolecule buffer. | - Prepare fresh EDC and NHS solutions immediately before use.[1]- Verify the pH of the Activation and Coupling Buffers.[1]- Optimize the molar ratios of this compound, EDC, NHS, and the biomolecule.[1]- Ensure the biomolecule is in an amine-free buffer like PBS or MES.[1] |
| Protein Aggregation/Precipitation | - High degree of labeling leading to changes in protein solubility.- Hydrophobicity of the DBCO moiety. | - Reduce the molar excess of the activated DBCO-linker.[1]- Perform the conjugation at a lower temperature (4°C).[1]- Include solubility-enhancing additives like PEG.[1] |
| Non-Specific Binding | - Presence of unreacted NHS esters. | - Ensure thorough quenching of the reaction with Tris or glycine.[1]- Optimize the purification method to effectively remove all unreacted components.[1] |
Applications in Research and Drug Development
Once conjugated to a biomolecule via EDC/NHS chemistry, the this compound linker provides a powerful tool for subsequent copper-free click chemistry reactions. This enables a wide range of applications, including:
-
Antibody-Drug Conjugates (ADCs): For targeted cancer therapy.[3][7]
-
PROteolysis TArgeting Chimeras (PROTACs): For targeted protein degradation.
-
Cellular Imaging: For labeling and tracking biomolecules in living systems.
-
Biomolecule Immobilization: For creating biosensors and functionalized surfaces.[8]
-
Peptide and Oligonucleotide Conjugation: For creating novel therapeutic and diagnostic agents.[5][7]
References
Application Notes and Protocols for Cell Surface Labeling Using DBCO-C6-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Live cell surface labeling is a cornerstone technique for elucidating cellular processes, monitoring cell populations, and advancing targeted therapeutics. Among the array of methods available, bioorthogonal chemistry, particularly the strain-promoted alkyne-azide cycloaddition (SPAAC) or "copper-free click chemistry," has risen to prominence due to its exceptional specificity and biocompatibility.[1][] This application note provides comprehensive protocols for labeling live cell surfaces using dibenzocyclooctyne-C6-acid (DBCO-C6-acid), a key reagent that reacts specifically with azide-functionalized biomolecules.[1][]
The general strategy is a highly efficient two-step process. Initially, cells are metabolically labeled with an azide-modified sugar, such as N-azidoacetylmannosamine (Ac4ManNAz), which is integrated into cell surface glycans.[3] Subsequently, a molecule of interest functionalized with DBCO is introduced, which then covalently attaches to the azide groups on the cell surface.[3] This method obviates the need for a cytotoxic copper catalyst, making it ideal for applications involving living cells.[][4] this compound, with its C6 spacer arm, offers improved solubility and reduced steric hindrance, enhancing conjugation efficiency.[5][6][7]
Principle of Technology
The labeling process leverages the cell's natural metabolic pathways to incorporate a bioorthogonal chemical reporter, the azide group (-N₃), into cell surface glycoconjugates.[8] The small size of the azide group minimizes disruption to normal metabolic processes.[9] Once displayed on the cell surface, these azide-modified glycans can be selectively targeted with a probe containing a complementary strained alkyne, such as DBCO.[9] The reaction between the azide and DBCO, known as a strain-promoted alkyne-azide cycloaddition (SPAAC), is highly specific and forms a stable triazole linkage under physiological conditions.[][10] this compound itself contains a carboxylic acid group that allows for its conjugation to a variety of molecules, such as fluorescent dyes or biotin, prior to cell labeling.[11][12]
Data Presentation
The efficiency of cell surface labeling is contingent on several factors, including the concentration of the azido-sugar, the metabolic incubation period, and the concentration and incubation time of the DBCO-functionalized probe. The following tables summarize quantitative data from various studies to provide a baseline for experimental design.
Table 1: Metabolic Labeling with Azido-Sugars
| Cell Type | Azido-Sugar | Concentration (µM) | Incubation Time | Reference |
| A549 | Ac4ManNAz | 10 - 50 | 3 days | [3] |
| LS174T, 4T1, MCF-7, HepG2 | DCL-AAM | 50 | 72 hours | [3] |
| Bone Marrow-Derived Dendritic Cells (BMDCs) | Ac4ManNAz | 50 | 3 days | [3] |
| Various Cancer and Normal Cells | Ac4GlcNAz or Ac4ManNAz | 200 | 48 hours | [13] |
| BT-549 | Ac4ManNAz | Not specified | Not specified | [14] |
Table 2: DBCO Reagent Labeling Conditions
| Cell Type | DBCO Reagent | Concentration | Incubation Time | Temperature | Reference |
| Azide-Modified Live Cells | DBCO-Fluorophore | 10-50 µM | 30-60 minutes | 37°C | [15][16] |
| Azide-Modified Live Cells | DBCO-Antibody | 1-10 µg/mL | Not specified | Not specified | [15] |
| Azide-Modified Glycans | Cyanine3 DBCO | 5-30 µM | 30-60 minutes | Room Temperature | [9] |
| HerFab-L177AF | Cy5.5-ADIBO | 200 µM | 6 hours | 37°C | [17] |
| Azide-Modified Cells | DBCO-SL | 100 µM | 1 hour | 37°C | [13] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cell Surface Glycans with Azido-Sugars
This protocol describes the introduction of azide groups onto the cell surface glycans of mammalian cells using N-azidoacetylmannosamine (Ac4ManNAz).
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
N-azidoacetylmannosamine (Ac4ManNAz)
-
Sterile DMSO
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in an appropriate culture vessel (e.g., glass-bottom dishes for microscopy or multi-well plates for flow cytometry) at a density that allows for logarithmic growth during the labeling period.[9]
-
Prepare Ac4ManNAz Stock Solution: Prepare a stock solution of Ac4ManNAz in sterile DMSO. The final concentration will depend on the desired final treatment concentration.
-
Metabolic Labeling: Add the Ac4ManNAz stock solution to the cell culture medium to achieve the desired final concentration (e.g., 10-50 µM).[3][9]
-
Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂) for 1 to 3 days.[9] The optimal incubation time should be determined empirically for each cell line and experimental goal.
-
Cell Washing: After the incubation period, gently wash the cells twice with PBS to remove any unincorporated Ac4ManNAz.[3]
Protocol 2: Activation of this compound and Conjugation to an Amine-Containing Molecule
This protocol details the activation of the carboxylic acid on this compound and its conjugation to a primary amine-containing molecule (e.g., a fluorescent dye with an amine linker).
Materials:
-
This compound
-
Amine-containing molecule of interest
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous DMSO or DMF
-
Amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Reagent Preparation: Prepare stock solutions of this compound, EDC, and NHS in anhydrous DMSO or DMF immediately before use.[18] Prepare the amine-containing molecule in an amine-free buffer.[18]
-
In-situ Activation of this compound: In a microcentrifuge tube, combine the this compound solution with a 1.1 to 1.2-fold molar excess of both EDC and NHS.[18] Incubate for 15-30 minutes at room temperature to form the DBCO-NHS ester.
-
Conjugation: Immediately add the activated DBCO-NHS ester solution to the solution of the amine-containing molecule. A 10- to 20-fold molar excess of the DBCO-NHS ester to the amine-containing molecule is recommended.[15]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle shaking.[15]
-
Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.[15][18]
-
Purification: Remove excess, unreacted DBCO reagent using a desalting column equilibrated with an appropriate storage buffer.[15][18]
Protocol 3: Labeling of Azide-Modified Cells with a DBCO-Functionalized Probe
This protocol outlines the "click" reaction between the azide-modified cell surface and a DBCO-functionalized probe (e.g., DBCO-fluorophore).
Materials:
-
Azide-labeled cells (from Protocol 1)
-
DBCO-functionalized probe
-
Serum-free medium or PBS
-
PBS with 1% FBS (wash buffer)
Procedure:
-
Prepare Staining Solution: Prepare a solution of the DBCO-functionalized probe in serum-free medium or PBS at the desired final concentration (e.g., 5 to 30 µM for a fluorescent probe).[9]
-
Labeling: Add the DBCO staining solution to the washed, azide-labeled live cells.
-
Incubation: Incubate for 30 to 60 minutes at room temperature, protected from light.[9]
-
Washing: Wash the cells two to four times with PBS containing 1% FBS.[9]
-
Analysis: The labeled cells are now ready for visualization by fluorescence microscopy or analysis by flow cytometry.[3][9]
Mandatory Visualizations
Caption: Experimental workflow for cell surface labeling.
Caption: Metabolic labeling and click reaction pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. interchim.fr [interchim.fr]
- 5. vectorlabs.com [vectorlabs.com]
- 6. This compound | 1425485-72-8 [m.chemicalbook.com]
- 7. This compound, 1425485-72-8 | BroadPharm [broadpharm.com]
- 8. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 9. benchchem.com [benchchem.com]
- 10. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound DBCO reagents- Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 12. benchchem.com [benchchem.com]
- 13. A metabolically engineered spin-labeling approach for studying glycans on cells - Chemical Science (RSC Publishing) DOI:10.1039/D0SC03874A [pubs.rsc.org]
- 14. Metabolic labelling of cancer cells with glycodendrimers stimulate immune-mediated cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols for the Purification of DBCO-Labeled Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction
The purification of proteins labeled with dibenzocyclooctyne (DBCO) is a critical step to ensure the quality and reliability of downstream applications, such as strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry. Effective purification removes unreacted DBCO reagent, which can interfere with subsequent conjugation steps and lead to high background signals. Additionally, proper purification techniques are essential to separate the desired labeled protein from any aggregated or denatured forms that may arise during the labeling process. This document provides detailed protocols for common purification methods and troubleshooting guidance to address potential challenges.
Key Considerations Before Purification
-
Protein Stability: Maintain optimal buffer conditions (pH, ionic strength) to ensure the stability of your protein throughout the purification process.[1][2]
-
Avoid Interfering Substances: Buffers containing primary amines (e.g., Tris, glycine) or azides should be avoided during the labeling reaction, as they can compete with the protein or react with the DBCO group, respectively.[2][3][4]
-
Hydrophobicity: The DBCO group is inherently hydrophobic and can increase the propensity for protein aggregation, especially at high degrees of labeling.[2][4] Using DBCO reagents with hydrophilic linkers, such as polyethylene glycol (PEG), can help mitigate this issue.[1][2]
Purification Methods: A Comparative Overview
Several techniques can be employed to purify DBCO-labeled proteins. The choice of method depends on factors such as the scale of the experiment, the required purity, and the properties of the protein.
| Purification Method | Principle | Typical Protein Recovery | Key Advantages | Key Disadvantages | Recommended Use Case |
| Size-Exclusion Chromatography (SEC) | Separates molecules based on size. Larger molecules (proteins) elute before smaller molecules (unreacted DBCO).[5][6][7][8] | >85%[9] | High resolution, effective removal of aggregates and small molecules.[1][2][10] | Can lead to sample dilution.[1] | Final polishing step to achieve high purity.[7] |
| Spin Desalting Columns | A rapid form of SEC for small sample volumes.[11][12] | >85%[9] | Fast, convenient for small-scale purifications.[1][11] | Lower resolution compared to traditional SEC. | Rapid removal of excess DBCO from small-volume samples.[12] |
| Dialysis | Semipermeable membrane allows diffusion of small molecules (unreacted DBCO) while retaining larger molecules (proteins).[13] | Variable, potential for sample loss with small volumes.[14] | Simple, effective for removing small molecules.[1][10][11] | Time-consuming, can lead to sample dilution.[1][11] | Buffer exchange and removal of small molecules from larger sample volumes.[12] |
| Affinity Chromatography | Separates proteins based on a specific binding interaction between the protein (or a tag) and a ligand immobilized on a resin.[15][16] | High | Highly specific, can achieve high purity in a single step.[16] | Requires a specific affinity tag on the protein. The DBCO label could potentially hinder binding.[1] | Purification of tagged proteins (e.g., His-tagged, GST-tagged) from complex mixtures.[16][17][18] |
| Tangential Flow Filtration (TFF) / Ultrafiltration | Uses a semipermeable membrane to separate molecules based on size by applying pressure.[19] | High | Scalable, efficient for buffer exchange and concentration.[10][12] | May not be suitable for very small sample volumes. | Large-scale purification and concentration of labeled proteins.[12] |
Experimental Protocols
Protocol 1: Purification by Size-Exclusion Chromatography (SEC)
This protocol is ideal for achieving high purity by removing unreacted DBCO and protein aggregates.[1][2]
Materials:
-
DBCO-labeled protein solution
-
SEC column (e.g., Superdex 75 or 200, depending on protein size)[5]
-
Chromatography system (e.g., FPLC, HPLC)
-
Equilibration/running buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)[1]
-
Fraction collector
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of the desired buffer at the recommended flow rate.[1]
-
Sample Application: Load the DBCO-labeled protein solution onto the column. The sample volume should not exceed the manufacturer's recommendation (typically 1-2% of the total column volume for high resolution).
-
Elution: Begin the elution with the equilibration buffer at a constant flow rate.
-
Fraction Collection: Monitor the elution profile using UV absorbance at 280 nm (for protein) and ~309 nm (for DBCO).[2][9] Collect fractions corresponding to the protein peak, which should elute before the smaller, unreacted DBCO reagent.
-
Pooling and Concentration: Pool the fractions containing the purified DBCO-labeled protein. If necessary, concentrate the pooled fractions using a suitable method like ultrafiltration.
Protocol 2: Rapid Purification using Spin Desalting Columns
This method is suitable for the quick cleanup of small sample volumes.[11][12]
Materials:
-
DBCO-labeled protein solution
-
Spin desalting column with an appropriate molecular weight cut-off (MWCO) (e.g., 7K for most antibodies)[12]
-
Collection tubes
-
Centrifuge
Procedure:
-
Column Preparation: Remove the column's bottom cap and place it in a collection tube. Centrifuge according to the manufacturer's protocol to remove the storage buffer.[11]
-
Equilibration: Add the desired exchange buffer to the column and centrifuge. Repeat this step 2-3 times to ensure the column is fully equilibrated.[11][12]
-
Sample Loading: Discard the equilibration buffer and place the column in a new collection tube. Slowly apply the reaction mixture to the center of the resin bed.[11]
-
Elution: Centrifuge the column according to the manufacturer's instructions. The purified DBCO-labeled protein will be in the eluate, while the unreacted DBCO remains in the column resin.[11][12]
Protocol 3: Purification by Dialysis
This protocol is a simple method for buffer exchange and removal of small molecule impurities.[12]
Materials:
-
DBCO-labeled protein solution
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 10 kDa)[11][12]
-
Large beaker
-
Stir plate and stir bar
-
Dialysis buffer (e.g., PBS, pH 7.4)
Procedure:
-
Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions, which typically involves rinsing with water.[11][13]
-
Sample Loading: Load the protein sample into the dialysis tubing or cassette, ensuring to leave some space to accommodate potential volume increase.[12][13]
-
Dialysis: Immerse the sealed tubing/cassette in a large volume of dialysis buffer (at least 1000 times the sample volume) at 4°C with gentle stirring.[11]
-
Buffer Exchange: Allow dialysis to proceed for at least 2-4 hours.[12] Change the dialysis buffer at least three times over 24-48 hours to ensure complete removal of the unreacted DBCO.[11][12]
-
Sample Recovery: Carefully remove the sample from the dialysis tubing or cassette.[11]
Quality Control: Determining the Degree of Labeling (DOL)
After purification, it is crucial to determine the average number of DBCO molecules conjugated to each protein molecule. This can be calculated using UV-Vis spectrophotometry.[10][20]
Procedure:
-
Measure the absorbance of the purified DBCO-labeled protein solution at 280 nm (A₂₈₀) and ~309 nm (A₃₀₉).[4][9]
-
Calculate the protein concentration, correcting for the absorbance of the DBCO group at 280 nm.[20]
-
Calculate the DOL using the following formula:[10][21]
DOL = (A₃₀₉ × ε_protein) / [(A₂₈₀ - (CF × A₃₀₉)) × ε_DBCO]
Where:
-
A₃₀₉ and A₂₈₀ are the absorbances at their respective wavelengths.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_DBCO is the molar extinction coefficient of the DBCO reagent at ~309 nm (approximately 12,000 cm⁻¹M⁻¹).[9]
-
CF is the correction factor for the DBCO absorbance at 280 nm (A₂₈₀ of DBCO / A₃₀₉ of DBCO).[21]
-
Visualizing the Workflow
DBCO-Protein Conjugation and Purification Workflow
Caption: Experimental workflow for DBCO-protein conjugation and purification.
Troubleshooting Decision Tree for Low Protein Recovery
Caption: Troubleshooting decision tree for low protein recovery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. interchim.fr [interchim.fr]
- 4. benchchem.com [benchchem.com]
- 5. Size Exclusion Chromatography – Protein Expression and Purification Core Facility [embl.org]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. goldbio.com [goldbio.com]
- 8. Size Exclusion Chromatography for Protein Purification | MtoZ Biolabs [mtoz-biolabs.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 14. researchgate.net [researchgate.net]
- 15. Protein Affinity Chromatography [sigmaaldrich.com]
- 16. Protein purification | Abcam [abcam.com]
- 17. med.upenn.edu [med.upenn.edu]
- 18. youtube.com [youtube.com]
- 19. Drawbacks of Dialysis Procedures for Removal of EDTA - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
Troubleshooting & Optimization
how to improve low DBCO-C6-acid conjugation efficiency
Technical Support Center: DBCO-C6-Acid Conjugation
Welcome to the technical support center for this compound conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed protocols for improving the efficiency of conjugating this compound to amine-containing biomolecules.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound conjugation yield low?
Low conjugation efficiency primarily stems from issues in the amide bond formation step, where the carboxylic acid of this compound is coupled to a primary amine on your target molecule (e.g., a protein or antibody). Key factors include:
-
Inactive Reagents : The coupling agents EDC and NHS (or sulfo-NHS) are moisture-sensitive and can hydrolyze over time, rendering them inactive.[1][2] Always use fresh, high-quality reagents and allow them to warm to room temperature before opening to prevent moisture condensation.[1][2]
-
Suboptimal pH : The conjugation process involves two steps with different optimal pH ranges. The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH (4.5–6.0), while the subsequent reaction of the activated NHS-ester with the primary amine is most efficient at a pH of 7.2–8.5.[1][3][4]
-
Competing Nucleophiles : Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the activated this compound, significantly reducing your yield.[1][5][6]
-
Hydrolysis of NHS-Ester : The activated DBCO-NHS ester is susceptible to hydrolysis in aqueous solutions, which competes with the desired amine reaction.[1][7][8] This hydrolysis is faster at higher pH values.[7][8]
-
Poor Solubility of this compound : this compound is hydrophobic and has poor solubility in aqueous buffers.[9][10][11] It must be dissolved in an organic co-solvent first.
Q2: I'm having trouble dissolving my this compound. What should I do?
This compound is inherently hydrophobic and will not dissolve well directly in aqueous buffers.[9]
-
Recommended Procedure : First, dissolve the this compound in a minimal amount of a dry, water-miscible organic solvent like anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution.[2][9]
-
Addition to Reaction : Add this stock solution dropwise to your aqueous reaction buffer containing your biomolecule. The final concentration of the organic solvent should ideally be kept below 10-15% to avoid denaturation of most proteins.[5][12]
Q3: Which buffers and pH should I use for the conjugation reaction?
Using the correct buffer system is critical for success. A two-step protocol with different buffers is often recommended for optimal results.[1][3][13]
-
Activation Step : Perform the activation of this compound with EDC/NHS in an amine-free, slightly acidic buffer. A common choice is 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) buffer at pH 4.5–6.0.[1][3][14]
-
Coupling Step : The reaction of the activated DBCO-NHS ester with the primary amine on the target molecule is most efficient at a pH of 7.2–8.5.[1][7] You can either perform a buffer exchange after the activation step or adjust the pH of the reaction mixture with a buffer like PBS (Phosphate-Buffered Saline).[3]
-
Buffers to Avoid : Never use buffers containing primary amines, such as Tris or glycine, as they will compete in the reaction.[1][5] Also, ensure your buffers do not contain sodium azide, which can react with the DBCO group.[5][6][15]
Q4: What are the recommended molar ratios of reagents?
The optimal molar ratios can depend on the specific biomolecule and desired degree of labeling, but here are some general guidelines.
-
DBCO-Linker to Protein : A molar excess of the DBCO-linker to the protein is needed to drive the reaction. A starting point of a 5:1 to 20:1 molar ratio of this compound to a protein like an antibody is common.[15][16][17] Higher ratios increase the degree of labeling but also the risk of protein aggregation.[15][16]
-
EDC and NHS : Use a slight molar excess of EDC and NHS relative to the this compound. A common ratio is 1:1.2:1.2 for DBCO-Acid:EDC:NHS.[14][18]
Q5: How can I confirm that my protein is successfully labeled with DBCO?
The degree of labeling (DOL), which is the average number of DBCO molecules per protein, can be determined using a UV-Vis spectrophotometer.[19][20]
-
Purify the Conjugate : First, remove all unreacted this compound from your labeled protein using a desalting column, dialysis, or size-exclusion chromatography.[2][20] This step is critical for accuracy.[20]
-
Measure Absorbance : Measure the absorbance of the purified conjugate at 280 nm (A280), for the protein, and at ~309 nm (A309), the absorbance maximum for the DBCO group.[19][20][21]
-
Calculate DOL : The DOL can be calculated using the following formulas:
-
Molarity of DBCO = A309 / ε_DBCO
-
Corrected Protein Concentration (Molarity) = [A280 - (A309 × CF)] / ε_protein
-
DOL = Molarity of DBCO / Molarity of Protein
-
Data Presentation
The efficiency of the conjugation reaction is highly dependent on reaction conditions. The tables below provide a summary of key parameters.
Table 1: Recommended Reaction Conditions for this compound Conjugation
| Parameter | Recommended Condition | Notes |
| Activation pH | 4.5 - 6.0 | Optimal for EDC/NHS activation of the carboxyl group.[1][3][22] |
| Coupling pH | 7.2 - 8.5 | Balances primary amine reactivity with NHS-ester stability.[1][7][15] |
| Molar Excess (DBCO:Protein) | 5:1 to 20:1 | Should be optimized empirically. Higher ratios risk aggregation.[15][16][17] |
| Temperature | 4°C to Room Temperature | Room temperature for 1-4 hours is typical. 4°C overnight is also common.[12][15] |
| Incubation Time | 1 - 24 hours | Longer times may be needed for reactions at 4°C or with lower concentrations.[15] |
| Organic Co-solvent | DMSO or DMF | Final concentration should be <15% to avoid protein denaturation.[5][12] |
Table 2: Hydrolysis Half-Life of NHS Esters in Aqueous Solution
| pH | Temperature | Half-Life (t½) |
| 7.0 | 0°C | 4 - 5 hours |
| 8.6 | 4°C | 10 minutes |
This data highlights the importance of proceeding to the coupling step quickly after NHS-ester activation, especially at higher pH values.[7][8]
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Conjugation of this compound to a Protein
This method is preferred as it minimizes the risk of protein polymerization by activating the this compound separately before adding it to the protein.[3][13]
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Anhydrous DMSO
-
Desalting column
Procedure:
-
Prepare Reagents : Allow this compound, EDC, and Sulfo-NHS vials to equilibrate to room temperature before opening. Prepare fresh stock solutions of EDC (e.g., 10 mg/mL in water) and Sulfo-NHS (e.g., 10 mg/mL in water) immediately before use.[1] Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[23]
-
Activate this compound :
-
Prepare Protein : During the activation step, prepare your protein solution. If not already in an amine-free buffer at the correct pH, perform a buffer exchange into a coupling buffer like PBS at pH 7.2-7.5. The protein concentration should typically be 1-10 mg/mL.[16]
-
Conjugate to Protein :
-
Quench Reaction : Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM.[4] Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.[12][14]
-
Purify Conjugate : Remove excess, unreacted reagents and byproducts by passing the solution through a desalting column equilibrated with your desired storage buffer (e.g., PBS).[12][14]
Visualizations
Caption: Troubleshooting workflow for low this compound conjugation efficiency.
Caption: Reaction pathway for EDC/NHS-mediated conjugation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. interchim.fr [interchim.fr]
- 6. benchchem.com [benchchem.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound, 1425485-72-8 | BroadPharm [broadpharm.com]
- 11. This compound CAS#: 1425485-72-8 [amp.chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. benchchem.com [benchchem.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. benchchem.com [benchchem.com]
- 23. help.lumiprobe.com [help.lumiprobe.com]
Technical Support Center: Troubleshooting DBCO-C6-Acid Reaction Failures
Welcome to the technical support center for DBCO-C6-acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during bioconjugation experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound (Dibenzocyclooctyne-C6-acid) is a chemical reagent used in copper-free click chemistry, a type of bioorthogonal reaction.[1] It contains a strained alkyne (DBCO) group that reacts specifically and efficiently with azide-functionalized molecules to form a stable triazole linkage.[1][2] The C6 spacer arm is intended to improve its derivatization efficiency and the stability of the resulting conjugates, as well as enhance solubility in organic solvents.[3][4] The carboxylic acid (-COOH) group allows for its conjugation to primary amines on biomolecules like proteins and peptides after activation.[1] This process is crucial for labeling and modifying biological molecules in various research and drug development applications.[1][5]
Q2: Why am I having trouble dissolving this compound in my aqueous reaction buffer?
A2: this compound is inherently hydrophobic due to its dibenzocyclooctyne core and has poor solubility in water and aqueous buffers.[1] Direct dissolution in aqueous solutions is often unsuccessful and can lead to precipitation or aggregation.[1]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: It is highly recommended to first dissolve this compound in a water-miscible, anhydrous organic solvent to create a concentrated stock solution. The most commonly recommended solvents are dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1][2][3][6]
Q4: How should I store this compound and its stock solutions?
A4: Solid this compound should be stored at -20°C, protected from light, and under an inert gas atmosphere to prevent degradation from moisture and oxygen.[7] Stock solutions in anhydrous DMSO or DMF can be stored at -20°C for several days.[8] To avoid degradation from repeated freeze-thaw cycles and moisture absorption, it is advisable to aliquot the stock solution into single-use volumes.[1]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Low or No Conjugation Efficiency
If you are observing low or no yield of your desired conjugate, consider the following potential causes and solutions.
Potential Causes & Solutions
| Possible Cause | Recommended Solution |
| Degraded DBCO-reagent | Use a fresh stock solution of this compound. The reactivity of DBCO can decrease over time, with one study showing a 3-5% loss of reactivity for a DBCO-modified antibody over four weeks at 4°C.[9] It is advisable to perform a quality control check on older stock solutions. |
| Hydrolyzed NHS ester | If you are performing a two-step conjugation by first creating a DBCO-NHS ester, ensure it is prepared immediately before use as NHS esters are moisture-sensitive and readily hydrolyze, becoming non-reactive.[8] |
| Incompatible Buffer Components | Avoid buffers containing sodium azide, as it will compete with your azide-labeled molecule for the DBCO reagent.[9][10] Also, avoid sulfhydryl-containing reagents like DTT or TCEP, which can reduce the azide group.[9] Buffers with primary amines (e.g., Tris, glycine) should not be used during the NHS ester activation step.[8] |
| Suboptimal Reaction Conditions | Reactions between DBCO and azides are more efficient at higher concentrations and temperatures (e.g., 4-37°C).[8] Typical reaction times are under 12 hours, but longer incubation can improve efficiency.[8] |
| Steric Hindrance | The accessibility of the DBCO or azide group can be impeded by the structure of the molecules being conjugated.[9] Consider using a DBCO reagent with a longer PEG linker to increase the distance between the reactive group and the molecule.[9] |
| Incorrect Molar Ratio | A common recommendation is to use 1.5 to 3 molar equivalents of the DBCO-conjugate to 1 molar equivalent of the azide-containing protein.[8] |
Issue 2: Precipitation During Reaction
Precipitation of your biomolecule upon addition of the DBCO reagent is a common issue.
Potential Causes & Solutions
| Possible Cause | Recommended Solution |
| Hydrophobic Aggregation | The DBCO group is hydrophobic and can cause aggregation and precipitation of proteins, especially with a high degree of labeling.[9] To mitigate this, consider using DBCO reagents that incorporate hydrophilic PEG linkers.[9] |
| High Concentration of Organic Solvent | Many proteins will precipitate if the concentration of the organic co-solvent (like DMSO or DMF) exceeds 10-15% of the final reaction volume.[8][9] |
| Protein Instability | The reaction conditions (e.g., pH, temperature) may not be optimal for your specific protein, leading to denaturation and precipitation. Ensure the chosen buffer and temperature are compatible with your protein's stability. |
Experimental Protocols
Protocol 1: Activation of this compound with EDC/NHS
This protocol describes the in situ activation of the carboxylic acid on this compound to form an NHS ester, which can then react with primary amines.
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Anhydrous, amine-free solvent (e.g., DMF or DMSO)
-
Reaction buffer (e.g., PBS, pH 7.2-7.5)
-
Amine-containing biomolecule
Procedure:
-
Dissolve this compound in anhydrous DMF or DMSO.
-
Add a 1.5-fold molar excess of both EDC and NHS to the this compound solution.
-
Allow the activation reaction to proceed for 15-60 minutes at room temperature.
-
Add the activated DBCO-NHS ester solution to your amine-containing biomolecule in a suitable reaction buffer.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
Purify the DBCO-labeled biomolecule using appropriate methods (e.g., dialysis, size-exclusion chromatography) to remove unreacted DBCO and byproducts.
Protocol 2: Copper-Free Click Chemistry Reaction
This protocol outlines the conjugation of a DBCO-labeled molecule to an azide-labeled molecule.
Materials:
-
DBCO-labeled molecule
-
Azide-labeled molecule
-
Reaction buffer (azide-free, e.g., PBS, pH 7.4)
Procedure:
-
Dissolve the DBCO-labeled and azide-labeled molecules in the reaction buffer.
-
Mix the two solutions. A common starting point is a molar ratio of 1.5-3 equivalents of the DBCO-molecule to 1 equivalent of the azide-molecule.[8]
-
Incubate the reaction. Typical reaction times are between 4-12 hours at room temperature or 12-24 hours at 4°C.[8][10] For larger molecules, longer incubation times may be necessary.[8]
-
The reaction progress can be monitored by techniques like SDS-PAGE or mass spectrometry.
-
Purify the final conjugate to remove any unreacted starting materials.
Data Summary Tables
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Value | Notes |
| Temperature | 4°C to 37°C[8][10] | Room temperature (~25°C) is a common starting point. Use 4°C for sensitive biomolecules.[10] |
| Reaction Time | 4 - 24 hours[8][10] | Longer times may be needed for dilute solutions or reactions at 4°C. |
| pH | 7.0 - 9.0[10] | For NHS ester reactions, a pH of 7-9 is recommended.[11] |
| Molar Ratio (DBCO:Azide) | 1.5:1 to 3:1[8] | Can be inverted if the azide-activated partner is limiting. |
| Organic Solvent | < 15%[8][9] | To avoid protein precipitation. |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| Water/Aqueous Buffers | Insoluble or sparingly soluble | [1] |
| DMSO | Soluble | [1][2][3][6] |
| DMF | Soluble | [1][2][3][6] |
| Dichloromethane (DCM) | Soluble | [3][4] |
| Chloroform | Soluble | [3][4] |
| Tetrahydrofuran (THF) | Soluble | [3][4] |
Visualized Workflows and Pathways
Caption: Amine coupling reaction pathway for this compound.
Caption: A logical workflow for troubleshooting DBCO reaction failures.
Caption: Relationship between problems and solutions in DBCO chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound DBCO reagents- Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. This compound, 1425485-72-8 | BroadPharm [broadpharm.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound CAS#: 1425485-72-8 [amp.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. interchim.fr [interchim.fr]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
preventing DBCO-C6-acid degradation in acidic conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of DBCO-C6-acid in acidic conditions. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in different pH conditions?
A1: The stability of the DBCO (Dibenzocyclooctyne) group is pH-dependent. Generally, DBCO linkers are stable within a pH range of 6 to 9.[1] However, they are sensitive to acidic conditions. At a pH below 5, this compound can undergo an acid-catalyzed rearrangement, which renders it inactive for the intended strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[2] This degradation is a common cause of failure or reduced efficiency in click chemistry reactions conducted in acidic environments.[2]
Q2: What is the chemical mechanism behind this compound degradation in acidic solutions?
A2: Under strongly acidic conditions, such as in the presence of trifluoroacetic acid (TFA) commonly used for peptide cleavage from a resin, the DBCO moiety undergoes an inactivating rearrangement known as a 5-endo-dig cycloisomerization.[2][3] This structural change to the cyclooctyne ring is irreversible and eliminates its ability to react with azides.
Q3: I need to perform a reaction under acidic conditions. How can I protect the this compound from degradation?
A3: A protective strategy involving copper(I) ions can be employed to shield the DBCO group from acid-mediated degradation.[2] By forming a transient complex with the DBCO moiety, the copper(I) ion protects it from the acidic environment. A commonly used reagent for this purpose is tetrakis(acetonitrile)copper(I) tetrafluoroborate, (MeCN)₄CuBF₄.[2]
Q4: Are there more acid-stable alternatives to this compound for bioorthogonal conjugation?
A4: Yes, for applications requiring acidic conditions where DBCO stability is a concern, the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a trans-cyclooctene (TCO) is a highly effective and stable alternative.[2] This bioorthogonal reaction pair demonstrates excellent stability across a wide range of pH values in aqueous solutions.[2]
Troubleshooting Guides
Problem: Low or no yield in a SPAAC reaction performed in an acidic buffer.
| Possible Cause | Recommended Solution |
| Degradation of this compound | If possible, adjust the reaction buffer to a pH between 6 and 9. If acidic conditions are unavoidable, implement the copper(I) protection strategy during the acid exposure step. For future experiments under acidic conditions, consider using a more acid-stable bioorthogonal pair like TCO-tetrazine.[2] |
| Incompatible buffer components | Ensure your buffer does not contain sodium azide, as it will compete with your azide-labeled molecule for the DBCO reagent.[4] Also, avoid sulfhydryl-containing reagents like DTT or TCEP, which can reduce the azide group.[4] |
| Steric hindrance | The accessibility of the DBCO or azide group can be impeded by the structure of the molecules being conjugated. Consider using a DBCO reagent with a longer spacer arm to reduce steric hindrance.[4][5] |
Problem: My protein precipitates during conjugation with this compound.
| Possible Cause | Recommended Solution |
| High concentration of organic solvent | This compound is often dissolved in organic solvents like DMSO or DMF. Ensure the final concentration of the organic solvent in the reaction mixture is low, ideally below 20%, as many proteins can precipitate at higher concentrations.[6][7] |
| Suboptimal protein concentration | Very high protein concentrations can sometimes lead to aggregation during labeling. Conversely, very low concentrations can slow down the reaction rate. An optimal concentration is typically between 1-10 mg/mL.[6] |
| Inappropriate pH | While the SPAAC reaction is tolerant of a wide pH range, the stability of your specific protein may not be. Ensure the reaction buffer pH is appropriate for maintaining the solubility and stability of your protein.[6] |
Data Summary
The following table summarizes the stability of DBCO-acid under various conditions. While this data is for the parent DBCO-acid, it provides a useful reference for the expected stability of this compound.
| pH | Temperature (°C) | Duration (hours) | Remaining Stability (%) | Notes |
| 5.0 | 25 | 24 | 85 - 90% | Potential for slow acid-mediated degradation.[4] |
| 7.4 | 4 | 48 | >95% | Optimal for short-term storage.[4] |
| 7.4 | 25 | 24 | 90 - 95% | Good stability for typical reaction times.[4] |
| 7.4 | 37 | 24 | 80 - 85% | Increased temperature accelerates degradation.[4] |
| 8.5 | 25 | 24 | 90 - 95% | Generally stable.[4] |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Acidic Buffer
This protocol outlines a general method to quantify the stability of this compound in a specific acidic aqueous buffer using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the degradation rate of this compound in a specific aqueous buffer over time.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Aqueous buffer of the desired acidic pH (e.g., citrate buffer for pH 3, 4, 5)
-
Reverse-phase HPLC (RP-HPLC) system with a suitable column (e.g., C18)
-
Thermostated incubator
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Working Solution: Dilute the this compound stock solution into the desired acidic aqueous buffer to a final concentration suitable for HPLC analysis (e.g., 1 mM).
-
Timepoint Zero (T=0): Immediately inject a sample of the working solution onto the RP-HPLC system. This will serve as the baseline measurement.
-
Incubation: Place the vial containing the remaining working solution in a thermostated incubator at the desired temperature (e.g., 25°C).
-
Collect Timepoints: At predetermined intervals (e.g., 2, 4, 8, 24, 48 hours), inject another aliquot of the working solution onto the HPLC.
-
HPLC Analysis: Use a suitable gradient elution to separate the intact this compound from any degradation products. Monitor the elution profile using a UV detector at a wavelength where DBCO absorbs (around 309 nm).
-
Data Analysis: Identify the peak corresponding to the intact this compound in the T=0 chromatogram. For each subsequent timepoint, integrate the area of the intact this compound peak. Calculate the percentage of remaining intact this compound at each timepoint relative to the T=0 sample.
Visualizations
Caption: Acid-catalyzed degradation of this compound.
Caption: Workflow for protecting DBCO during acidic peptide cleavage.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Traceless Click-Assisted Native Chemical Ligation Enabled by Protecting Dibenzocyclooctyne from Acid-Mediated Rearrangement with Copper(I) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound, 1425485-72-8 | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. docs.aatbio.com [docs.aatbio.com]
common side reactions with DBCO-C6-acid and how to avoid them
Technical Support Center: DBCO-C6-Acid
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this compound in bioconjugation and other applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a heterobifunctional linker molecule. It contains a dibenzocyclooctyne (DBCO) group, which is highly reactive towards azides via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry.[1] The molecule is terminated with a carboxylic acid, which can be activated to react with primary amines, for example, on proteins or other biomolecules.[2][3] The C6 spacer is a 6-carbon chain that adds flexibility and distance between the conjugated molecules, which can improve solubility and reduce steric hindrance.[4][5]
Q2: What are the most common side reactions when using this compound?
The most common side reactions can be categorized into two main areas: those related to the activation of the carboxylic acid (typically with EDC/NHS chemistry) and those related to the DBCO moiety itself.
-
Carboxylic Acid Activation (EDC/NHS) Side Reactions:
-
Hydrolysis of the activated ester: The NHS-ester intermediate is susceptible to hydrolysis, especially in aqueous buffers, which reverts it back to the original carboxylic acid, rendering it unreactive towards amines.[1][6]
-
Formation of N-acylurea byproduct: The active O-acylisourea intermediate formed by the reaction of the carboxylic acid with EDC can rearrange to a stable N-acylurea, which is unreactive.[1]
-
Crosslinking of proteins: If a one-step EDC coupling is performed without NHS, the EDC can activate carboxyl groups on the target protein, leading to unwanted protein cross-linking.[7]
-
-
DBCO Moiety Side Reactions:
-
Reaction with thiols: The strained alkyne of the DBCO group can react with free thiols, such as those on cysteine residues in proteins, through a thiol-yne addition reaction.[8][9] This is generally a slower reaction compared to the reaction with azides.[9]
-
Degradation in acidic conditions: The DBCO group can undergo rearrangement and inactivation under strongly acidic conditions (e.g., during peptide cleavage with TFA).[10]
-
Q3: My conjugation yield is low. What are the possible causes and how can I improve it?
Low conjugation yield is a common issue and can stem from several factors related to the EDC/NHS activation step.[11]
-
Inactive Reagents: EDC and NHS are moisture-sensitive and can lose activity over time.[6]
-
Suboptimal pH: The pH of the reaction is critical. The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH (4.5-6.0), while the reaction of the NHS-ester with the amine is more efficient at a physiological to slightly basic pH (7.2-8.5).[11][12]
-
Solution: Perform a two-step reaction. First, activate the this compound with EDC and NHS in a buffer like MES at pH 4.5-6.0. Then, add this activated solution to your amine-containing molecule in a buffer like PBS at pH 7.2-8.0.[7]
-
-
Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris, glycine) or other nucleophiles will compete with your target molecule for reaction with the activated this compound.[6]
-
Solution: Use amine-free and carboxylate-free buffers for the activation and conjugation steps, such as MES and PBS.[6]
-
-
Hydrolysis of Activated Ester: The activated NHS-ester has a limited half-life in aqueous solutions.
-
Solution: Use the activated this compound immediately after preparation. Minimize the reaction time in aqueous buffer before the addition of the amine.[6]
-
Troubleshooting Guides
Issue 1: Side Reaction with Cysteine Residues
Symptoms:
-
Mass spectrometry analysis shows unexpected mass additions to your protein corresponding to the mass of this compound.
-
Reduced availability of free thiols on your protein after reaction with activated this compound.
Root Cause: The DBCO group can undergo a side reaction with the sulfhydryl group of cysteine residues.[8][13]
Solutions:
-
Block Cysteine Residues: Before conjugation, you can block the free thiols on your protein.
-
Treat your protein with a reducing agent like DTT to ensure all cysteines are in their reduced form.
-
Remove the DTT using a desalting column.
-
Immediately react the protein with an alkylating agent like iodoacetamide (IAM) or N-ethylmaleimide (NEM) to cap the free sulfhydryl groups.[14]
-
Purify the protein to remove excess alkylating agent before proceeding with the this compound conjugation.
-
-
Optimize Reaction Conditions: The thiol-yne reaction can be influenced by pH. While the optimal pH for this side reaction is not extensively documented in the provided results, keeping the pH in the recommended range for NHS-ester coupling (7.2-8.0) is a good starting point.
-
Use a Peptide Tag: For recombinant proteins, a specific peptide tag that enhances the reactivity of a designated cysteine towards DBCO has been developed, which can be a strategy for site-selective labeling.[8]
Issue 2: Degradation of this compound in Acidic Conditions
Symptoms:
-
Loss of reactivity of DBCO-functionalized molecules after exposure to strong acids (e.g., TFA cleavage in peptide synthesis).[10]
-
Failure of the subsequent click chemistry reaction.
Root Cause: The strained alkyne in the DBCO ring can undergo an acid-catalyzed rearrangement, rendering it inactive.[10]
Solution:
-
Copper(I) Protection: The DBCO moiety can be protected from acid-mediated degradation by forming a transient complex with copper(I) ions.[10]
-
Before exposing your DBCO-containing molecule to acidic conditions, treat it with a copper(I) source like tetrakis(acetonitrile)copper(I) tetrafluoroborate.
-
After the acidic step, the copper can be removed.
-
Quantitative Data Summary
| Parameter | Condition | Observation | Recommendation | Citation(s) |
| EDC/NHS Activation pH | pH 4.5-6.0 | Optimal for O-acylisourea intermediate formation. | Use MES buffer for the activation step. | [11][12] |
| NHS Ester-Amine Reaction pH | pH 7.2-8.5 | Efficient coupling to primary amines. | Use PBS or borate buffer for the conjugation step. | [6][11] |
| Molar Excess (EDC:NHS:Carboxyl) | Varies, e.g., 1.2:1.2:1 | To drive the activation reaction. | Start with a slight molar excess of EDC and NHS over this compound. | [11] |
| Molar Excess (Activated DBCO:Amine) | 10-20 fold | To enhance conjugation efficiency to proteins. | Optimize based on the concentration of your amine-containing molecule. | [2] |
| DBCO Reactivity (Second-Order Rate Constant) | vs. Azide | ~0.32 - 1.22 M⁻¹s⁻¹ | The intended fast reaction. | [15] |
| vs. Thiol (in a specific peptide tag context) | ~0.81 M⁻¹s⁻¹ | Indicates a potential for side reaction, though generally slower than with azides. | [15] | |
| DBCO Stability | In presence of thiols | Stable conjugate formed. | Be aware of the potential side reaction. | [8] |
| Under strong acid (TFA) | Rearrangement and inactivation. | Avoid prolonged exposure or use copper(I) protection. | [10] |
Experimental Protocols
Protocol 1: Two-Step Activation and Conjugation of this compound to a Protein
This protocol is designed to minimize side reactions by separating the activation of this compound from the conjugation to the amine-containing protein.
Materials:
-
This compound
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Protein to be labeled (in Conjugation Buffer)
-
Anhydrous DMSO or DMF
-
Desalting column
Procedure:
Step 1: Activation of this compound
-
Allow EDC and Sulfo-NHS vials to equilibrate to room temperature before opening.
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.
-
Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer (e.g., 10 mg/mL).
-
In a microcentrifuge tube, combine this compound, EDC, and Sulfo-NHS. A common molar ratio to start with is 1:1.2:1.2 (this compound:EDC:Sulfo-NHS).
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
Step 2: Conjugation to Protein
-
Add the freshly activated this compound solution to your protein solution in Conjugation Buffer. A 10- to 20-fold molar excess of the activated this compound to the protein is a common starting point. The final concentration of DMSO should ideally be kept below 10% to avoid protein denaturation.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench the reaction by adding the Quenching Solution to a final concentration of 20-50 mM Tris. Incubate for 15 minutes.
-
Purify the DBCO-labeled protein from excess reagents and byproducts using a desalting column equilibrated with your desired storage buffer (e.g., PBS).
Protocol 2: Blocking Thiol Side Reactions
This protocol describes how to block free cysteine residues on a protein before conjugation with activated this compound.
Materials:
-
Protein with cysteine residues
-
DTT (dithiothreitol)
-
IAM (iodoacetamide)
-
Buffer for reduction (e.g., PBS with EDTA)
-
Buffer for alkylation (e.g., PBS, pH 7.5-8.0)
-
Desalting column
Procedure:
-
Dissolve your protein in the reduction buffer.
-
Add a 10- to 20-fold molar excess of DTT to the protein solution.
-
Incubate for 30-60 minutes at room temperature to reduce all disulfide bonds.
-
Remove the DTT using a desalting column equilibrated with the alkylation buffer.
-
Immediately add a 2- to 5-fold molar excess of IAM over the total concentration of thiols.
-
Incubate for 1-2 hours at room temperature in the dark.
-
Purify the alkylated protein from excess IAM using a desalting column.
-
The purified, thiol-blocked protein is now ready for conjugation with activated this compound as described in Protocol 1.
Visualizations
References
- 1. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 2. interchim.fr [interchim.fr]
- 3. vectorlabs.com [vectorlabs.com]
- 4. This compound, 1425485-72-8 | BroadPharm [broadpharm.com]
- 5. DBCO-C6-NHS ester [baseclick.eu]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Site-Selective Cysteine-Cyclooctyne Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Traceless Click-Assisted Native Chemical Ligation Enabled by Protecting Dibenzocyclooctyne from Acid-Mediated Rearrangement with Copper(I) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 13. reddit.com [reddit.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Optimizing DBCO-C6-Acid to Protein Conjugation: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the molar ratio of DBCO-C6-acid to protein for successful bioconjugation. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure efficient and reproducible labeling.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind labeling proteins with this compound?
A1: Labeling proteins with this compound is a two-step process. First, the carboxylic acid group of this compound is activated in situ using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This reaction forms a semi-stable NHS ester. Second, this activated DBCO-NHS ester reacts with primary amine groups on the protein, such as the side chains of lysine residues and the N-terminus, to form a stable amide bond. This covalently attaches the DBCO moiety to the protein, making it ready for copper-free click chemistry reactions with azide-containing molecules.[1]
Q2: What are the advantages of using a copper-free click chemistry approach like Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)?
A2: The main advantage of SPAAC is that it does not require a copper catalyst, which can be toxic to cells and interfere with the function of some proteins.[2] This makes it an ideal method for labeling proteins in living cells and other sensitive biological environments. The reaction is also highly efficient and specific, leading to minimal off-target labeling.[2]
Q3: Which functional groups on a protein can be targeted for DBCO labeling?
A3: DBCO reagents are commonly designed to target primary amines (e.g., DBCO-NHS ester) or sulfhydryl groups (e.g., DBCO-Maleimide).[2] Primary amines are found on the N-terminus of proteins and the side chain of lysine residues, while sulfhydryl groups are present on cysteine residues.[2]
Q4: How can I confirm that my protein has been successfully labeled with DBCO?
A4: Successful DBCO labeling can be confirmed using several methods:
-
UV-Vis Spectroscopy: DBCO has a characteristic absorbance peak around 309 nm. By measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 309 nm (for DBCO), you can confirm labeling and calculate the degree of labeling (DOL).[2][3]
-
HPLC Analysis: A shift in the retention time of the labeled protein compared to the unlabeled protein can confirm successful labeling.[2]
-
Mass Spectrometry: This technique can detect the mass shift corresponding to the addition of the DBCO moiety.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of the this compound to protein molar ratio.
| Observation | Possible Cause | Recommended Action |
| Low or No Conjugation | Insufficient molar excess of DBCO reagent: The ratio of this compound to protein is too low.[2] | Empirically determine the optimal molar ratio by performing a titration. Increase the molar excess of the labeling reagent.[3] |
| Interfering buffer components: Buffers containing primary amines (e.g., Tris, glycine) compete with the protein for reaction.[2] Azide-containing buffers will react with the DBCO group.[2][5] | Use an amine-free and azide-free buffer, such as Phosphate-Buffered Saline (PBS), at a pH of 7.2-8.0.[1][3] | |
| Hydrolyzed DBCO reagent: The activated DBCO-NHS ester is sensitive to moisture.[3][6] | Allow the reagent to equilibrate to room temperature before opening to prevent condensation.[3] Use freshly prepared solutions.[2] | |
| Suboptimal pH: The reaction pH is not ideal for the NHS ester reaction. | For NHS esters, a pH of 7.2-8.5 is generally recommended.[2] | |
| Protein Aggregation or Precipitation | High Degree of Labeling (DOL): Attaching too many hydrophobic DBCO molecules can decrease protein solubility.[1][7] | Reduce the molar excess of the DBCO reagent during the conjugation reaction to achieve a lower DOL.[2][7] |
| Hydrophobicity of the DBCO linker: The DBCO group is inherently hydrophobic.[1][7] | Consider using a DBCO reagent with a hydrophilic polyethylene glycol (PEG) spacer to improve the solubility of the conjugate.[1][7][8] | |
| High concentration of organic co-solvent: Solvents like DMSO or DMF used to dissolve the DBCO reagent can cause protein precipitation if the final concentration is too high.[7][9] | Keep the final concentration of the organic co-solvent below 15-20%.[2][7] Add the DBCO reagent solution to the protein solution slowly with gentle mixing.[7] | |
| Suboptimal buffer conditions: The buffer's pH or ionic strength may not be suitable for the protein.[1] | Perform buffer screening to find the optimal pH and salt concentration that maintains protein solubility. Ensure the buffer pH is not close to the protein's isoelectric point (pI).[7] | |
| Non-Specific Binding | Hydrophobic interactions: The hydrophobic nature of the DBCO group can lead to non-specific binding.[2] | Use a DBCO reagent with a hydrophilic PEG spacer.[2][7] |
| Excess unreacted reagent: Failure to remove excess DBCO reagent after labeling can cause non-specific signals.[2] | Purify the labeled protein using methods like dialysis or desalting spin columns to remove non-reacted reagent.[3] |
Experimental Protocols
Protocol 1: In-situ Activation of this compound and Protein Conjugation
This protocol describes the activation of this compound and subsequent conjugation to a protein.
Materials:
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Protein to be labeled
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting spin column or dialysis equipment
Procedure:
-
Reagent Preparation:
-
In-situ Activation of this compound:
-
Protein Conjugation:
-
Add the freshly prepared activated DBCO-NHS ester solution to the protein solution. The optimal molar excess of the DBCO reagent to the protein must be determined empirically, but a starting point of 10- to 20-fold molar excess is common for protein concentrations of less than 5 mg/mL.[5]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[11]
-
-
Quenching the Reaction:
-
Purification of the Labeled Protein:
-
Remove excess, unreacted DBCO reagent and byproducts using a desalting spin column or dialysis.[1]
-
Protocol 2: Determination of the Degree of Labeling (DOL)
This protocol outlines the calculation of the average number of DBCO molecules conjugated per protein molecule using UV-Vis spectroscopy.
Procedure:
-
Measure the absorbance of the purified DBCO-labeled protein at 280 nm (A280) and 309 nm (A309).[3]
-
Calculate the DOL using the following formula:[1]
DOL = (A309 * ε_protein) / ((A280 - CF * A309) * ε_DBCO)
-
A280 and A309: Absorbance values at 280 nm and 309 nm.
-
ε_protein: Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).
-
ε_DBCO: Molar extinction coefficient of the DBCO group (approximately 12,000 M⁻¹cm⁻¹).[3]
-
CF: Correction factor for the DBCO contribution to A280 (e.g., 0.90 for some DBCO reagents).[3][6]
-
Data Presentation
Table 1: Recommended Molar Excess of DBCO Reagent to Protein. [6]
| Protein Concentration | Recommended Molar Excess (DBCO:Protein) |
| 0.5 to ≤1 mg/mL | 20–40X |
| >1 to ≤5 mg/mL | 10–20X |
| >5 to 10 mg/mL | 5–10X |
Note: The optimal molar ratio should be determined empirically for each specific protein and application.
Table 2: Key Parameters for DBCO-Azide Conjugation. [9]
| Parameter | Recommended Starting Conditions | Range for Optimization | Notes |
| Molar Ratio (DBCO:Azide) | 1.5:1 to 3:1 | 1:1 to 10:1 (or inverted) | The more abundant or less critical component should be in excess. |
| Temperature | Room Temperature (20-25°C) | 4°C to 37°C | Higher temperatures increase the reaction rate but may affect the stability of sensitive biomolecules. |
| Reaction Time | 4-12 hours | 2 to 48 hours | Longer incubation times can improve yield, especially at lower temperatures or concentrations. |
Visualizations
Caption: Workflow for this compound protein conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. interchim.fr [interchim.fr]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. help.lumiprobe.com [help.lumiprobe.com]
Technical Support Center: DBCO-C6-Acid Conjugation Reactions
This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing DBCO-C6-acid for bioconjugation. It covers the critical effects of pH on the reaction, offers detailed troubleshooting, and provides standardized protocols to ensure successful conjugation outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the overall workflow for using this compound to label a molecule with a primary amine?
A1: The conjugation process is a two-stage reaction. First, the carboxylic acid group of this compound must be "activated" to make it reactive towards primary amines (like those on lysine residues of proteins). This is typically done in situ using carbodiimide chemistry (EDC and NHS) to form a more stable and reactive DBCO-NHS ester. This activated DBCO molecule is then reacted with the amine-containing molecule to form a stable amide bond. The resulting DBCO-labeled molecule is now ready for the second stage: a copper-free click chemistry reaction (SPAAC) with an azide-containing molecule.[1]
References
Technical Support Center: Handling Moisture-Sensitive DBCO Reagents
This technical support center is designed to assist researchers, scientists, and drug development professionals in the proper handling and use of moisture-sensitive dibenzocyclooctyne (DBCO) reagents. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: How should I store my solid DBCO reagents for long-term use?
A1: For long-term storage, solid DBCO reagents should be kept at -20°C in a desiccated environment and protected from light.[1][2] Under these conditions, the unopened product is expected to be stable for at least 12 months.[2]
Q2: What is the proper procedure for opening a new vial of a DBCO reagent?
A2: To prevent moisture condensation onto the product, it is critical to allow the vial to equilibrate to room temperature before opening.[1][2][3] Handling the compound in a dry environment, preferably under an inert atmosphere such as nitrogen or argon, is also recommended.[1][3]
Q3: Can I prepare stock solutions of DBCO reagents in advance? How should they be stored?
A3: Stock solutions should ideally be prepared fresh immediately before use, especially for highly moisture-sensitive derivatives like DBCO-NHS esters.[1][4] If short-term storage is necessary, dissolve the DBCO reagent in an anhydrous, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[3][5][6] These stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[2] It is advisable to aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.[5][7]
Q4: My DBCO-NHS ester seems to have lost reactivity. What could be the cause?
A4: DBCO-NHS esters are particularly sensitive to moisture. The NHS ester moiety readily hydrolyzes in the presence of water, rendering it non-reactive towards primary amines.[1][4][6] Improper storage, such as not storing it in a desiccated environment, or opening the vial before it has reached room temperature, can lead to hydrolysis.[3][6]
Q5: What type of buffers should I use for reactions involving DBCO reagents?
A5: When working with DBCO reagents, it is crucial to avoid buffers containing azides, as they will compete with your azide-labeled molecule and quench the reaction.[6][7][8] If you are using a DBCO-NHS ester to label a protein or another molecule with a primary amine, you must also avoid buffers containing primary amines, such as Tris or glycine.[3][4][6] Suitable buffers include phosphate-buffered saline (PBS), HEPES, or borate buffer, typically within a pH range of 7-9 for NHS ester reactions and 7-8.5 for the subsequent strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.[4][6][7]
Troubleshooting Guides
Issue 1: Low or No Product Yield in DBCO-Azide Conjugation
If you are observing a low or non-existent yield in your strain-promoted azide-alkyne cycloaddition (SPAAC) reaction, consider the following potential causes and solutions.
| Possible Cause | Recommended Solution |
| Degraded DBCO Reagent | DBCO reagents, particularly NHS esters, are moisture-sensitive.[6] Ensure reagents have been stored properly at -20°C in a desiccated environment.[2] Always allow the vial to reach room temperature before opening to prevent condensation.[3] For critical experiments, use a fresh vial of the reagent. |
| Inactive Azide-Labeled Molecule | Confirm the successful incorporation of the azide group into your molecule of interest. The azide group can be reduced by reagents like DTT or TCEP.[8][9] |
| Suboptimal Reaction Conditions | The SPAAC reaction is generally efficient at temperatures from 4°C to 37°C, with typical reaction times of 4-12 hours at room temperature.[10] For sensitive biomolecules, an overnight reaction at 4°C is recommended.[10] Ensure the pH of the reaction buffer is within the optimal range (typically 7-8.5).[7] |
| Incorrect Stoichiometry | A molar excess of one of the reactants is generally recommended. A starting point is to use 1.5 to 3 molar equivalents of the DBCO-containing molecule for every 1 mole equivalent of the azide-containing molecule, or vice versa if the other component is more precious.[10] |
| Buffer Incompatibility | Ensure your reaction buffer is free of sodium azide, which will compete with your azide-labeled molecule.[6][7] If using a DBCO-NHS ester, also avoid buffers with primary amines (e.g., Tris, glycine).[3][6] |
| Poor Solubility | Some DBCO reagents can be hydrophobic.[8] If you observe precipitation, consider using a DBCO reagent with a hydrophilic PEG linker.[8] When preparing stock solutions in organic solvents like DMSO or DMF, ensure the final concentration of the organic solvent in the reaction mixture is low (typically below 10-15%) to avoid protein precipitation.[6] |
Experimental Protocols
Protocol 1: Aqueous Stability Assessment of a DBCO Reagent via HPLC
This protocol outlines a general method to assess the stability of a DBCO compound in an aqueous buffer.
Materials:
-
DBCO reagent of interest
-
Anhydrous DMSO or DMF
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable C18 column and UV detector
Procedure:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of the DBCO reagent (e.g., 10 mM) in anhydrous DMSO or DMF.
-
Prepare Working Solution: Dilute the stock solution into the aqueous buffer of choice to a final concentration suitable for HPLC analysis (e.g., 1 mM).
-
Timepoint Zero (T=0): Immediately after preparing the working solution, inject an aliquot onto the HPLC system to obtain the initial chromatogram.
-
Incubation: Incubate the remaining working solution at a desired temperature (e.g., 4°C, 25°C, or 37°C).
-
Collect Timepoints: At predetermined time intervals (e.g., 1, 4, 8, 24 hours), inject an equal volume of the working solution onto the HPLC.
-
Data Analysis:
-
Identify the peak corresponding to the intact DBCO reagent in the T=0 chromatogram.
-
Integrate the area of this peak for each timepoint.
-
Calculate the percentage of remaining intact DBCO reagent at each timepoint relative to the T=0 sample.
-
Protocol 2: General Procedure for Labeling a Protein with DBCO-PEG4-NHS Ester
This protocol provides a general workflow for labeling a protein with primary amines using a DBCO-NHS ester.
Materials:
-
Protein solution in an amine-free and azide-free buffer (e.g., PBS, pH 7.4)
-
DBCO-PEG4-NHS Ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis device for purification
Procedure:
-
Prepare Protein Sample: Prepare the protein solution in an appropriate amine-free buffer such as PBS.
-
Prepare DBCO-NHS Ester Stock Solution: Immediately before use, dissolve the DBCO-PEG4-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[3][4]
-
Conjugation Reaction: Add the DBCO-NHS ester stock solution to the protein solution. The molar excess of the DBCO reagent will depend on the protein concentration and the desired degree of labeling. A 10- to 50-fold molar excess is a common starting point.[3][4]
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or for 2-4 hours at 4°C.[3]
-
Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 15 minutes at room temperature.[3]
-
Purification: Remove the excess, unreacted DBCO reagent and quenching buffer using a spin desalting column or by dialysis.
-
Characterization: The degree of labeling can be determined by UV-Vis spectrophotometry, measuring the absorbance at 280 nm for the protein and ~309 nm for the DBCO group.[6]
Quantitative Data Summary
The stability of DBCO reagents is influenced by temperature and pH. The following table summarizes the stability of a DBCO-containing molecule in PBS buffer at various conditions.
| Buffer (pH) | Temperature (°C) | Time (hours) | Remaining Intact DBCO (%) | Notes |
| PBS (7.4) | 4 | 48 | >95% | Optimal for short-term storage of working solutions.[2] |
| PBS (7.4) | 25 | 24 | 90 - 95% | Good stability for typical room temperature reactions.[2][8] |
| PBS (7.4) | 37 | 24 | 80 - 85% | Degradation accelerates with increased temperature.[2][8] |
| Aqueous (5.0) | 25 | 24 | 85 - 90% | Potential for slow degradation under acidic conditions.[2][8] |
Note: This data serves as a guideline. Stability may vary based on the specific DBCO construct and buffer components.
Visualizations
Caption: Workflow for proper handling of moisture-sensitive DBCO reagents.
Caption: Troubleshooting decision tree for low-yield DBCO conjugation reactions.
References
- 1. interchim.fr [interchim.fr]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
steric hindrance effects in DBCO-C6-acid conjugations
Welcome to the technical support center for DBCO-C6-acid conjugations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to steric hindrance and other common issues encountered during strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound (Dibenzocyclooctyne-C6-acid) is a chemical tool used in copper-free click chemistry.[1][2] It contains a DBCO group, which is a strained alkyne that reacts specifically and efficiently with azide-functionalized molecules to form a stable triazole linkage.[3][4] The "C6-acid" part of the name refers to a six-carbon linker terminating in a carboxylic acid. This carboxylic acid group can be activated (e.g., with EDC and NHS) to react with primary amines on biomolecules like proteins or antibodies, thereby attaching the DBCO moiety for subsequent conjugation.[5][6]
Q2: What is steric hindrance and how does it affect DBCO conjugations?
Steric hindrance is a phenomenon where the size and shape of molecules physically impede a chemical reaction.[7] In the context of DBCO conjugations, the bulky nature of the molecules being linked (e.g., proteins, antibodies, or nanoparticles) can prevent the DBCO and azide groups from getting close enough to react, leading to low or no conjugation yield.[7][8] The accessibility of the conjugation site is crucial; if the DBCO or azide group is buried within the molecule's structure, the reaction rate will be significantly slower.[9][10]
Q3: How does the C6 linker in this compound help mitigate steric hindrance?
The six-carbon (C6) aliphatic chain acts as a spacer arm, increasing the distance between the conjugated molecule and the reactive DBCO group.[11][12] This extra space can help overcome some degree of steric hindrance by allowing the DBCO moiety to be more exposed and accessible to its azide partner.[6][12] This improved accessibility can lead to higher derivatization efficiency and more stable conjugates.[13]
Q4: When is a C6 linker insufficient to overcome steric hindrance?
A C6 linker may be insufficient when conjugating very large or complex biomolecules, such as large glycoproteins or antibodies, where the conjugation site is in a particularly crowded environment.[7][14] In such cases, the relatively short C6 linker may not provide enough distance to escape the steric interference from the bulk of the parent molecule. For these challenging conjugations, longer and more flexible linkers, such as polyethylene glycol (PEG) spacers (e.g., PEG4, PEG12), are often recommended to further reduce steric hindrance and improve reaction efficiency.[7][10][15]
Q5: What are the optimal reaction conditions for a DBCO-azide reaction?
DBCO-azide reactions are robust and can proceed under a range of mild, biocompatible conditions.[4] Generally, reactions are efficient at temperatures from 4°C to 37°C, with higher temperatures leading to faster rates.[16] Reaction times typically range from 4 to 12 hours, but longer incubations (up to 48 hours) may be necessary for challenging conjugations.[16][17] The reaction is compatible with aqueous buffers (like PBS), but buffers containing sodium azide must be avoided as it will compete with the azide-labeled molecule.[7][16]
Troubleshooting Guide
Issue 1: Low or No Conjugation Yield
Q: I am observing very low yield in my DBCO-azide conjugation. What are the possible causes and how can I troubleshoot this?
A: Low yield is a common issue that can stem from several factors. Below is a systematic approach to identify and solve the problem.
Possible Causes & Solutions:
-
Inactive Reagents: The DBCO or azide reagents may have degraded due to improper storage or handling. DBCO reagents should be stored at -20°C, protected from light and moisture.[18] It is recommended to bring vials to room temperature before opening to prevent condensation.[18]
-
Suboptimal Molar Ratio: An incorrect stoichiometric ratio between the DBCO and azide reactants can limit the reaction.[7]
-
Incompatible Buffer: The reaction buffer may contain substances that interfere with the conjugation.
-
Solution: Crucially, avoid buffers containing sodium azide , as it will directly compete with your target molecule for the DBCO reagent.[7][16][20] Also, avoid primary amines like Tris if you are performing an initial DBCO labeling step via an NHS ester, as they will quench the reaction.[19][21] The optimal pH for the copper-free click reaction is typically between 7.0 and 8.5.[9][19]
-
-
Steric Hindrance: As detailed in the FAQs, the bulk of the molecules may be preventing the reactive groups from interacting.[7]
-
Poor Solubility / Aggregation: The DBCO group is hydrophobic, which can cause aggregation or precipitation, especially when labeling proteins.[9]
-
Solution: If the DBCO-labeled molecule is not readily soluble in your aqueous buffer, you can first dissolve it in a minimal amount of a water-miscible organic co-solvent like DMSO or DMF and then add it to the reaction.[16] Keep the final concentration of the organic solvent below 10-20% to avoid precipitating proteins.[7][16] Using DBCO reagents with integrated hydrophilic PEG linkers can also greatly improve solubility and reduce aggregation.[9]
-
Issue 2: Protein Precipitation After Adding DBCO Reagent
Q: My protein precipitated after I added the DBCO-NHS ester dissolved in DMSO. What went wrong?
A: Protein precipitation during labeling is often caused by either the hydrophobicity of the DBCO reagent or the concentration of the organic solvent used to dissolve it.[9][19]
Possible Causes & Solutions:
-
High Concentration of Organic Solvent: Many proteins are sensitive to high concentrations of organic solvents like DMSO or DMF and will denature and precipitate.[5]
-
Solution: Ensure the final concentration of the organic solvent in the reaction mixture is as low as possible, typically below 10-15%.[19] Prepare a more concentrated stock of the DBCO reagent in DMSO so that you only need to add a small volume to your protein solution.
-
-
Hydrophobicity of the DBCO Moiety: Attaching multiple hydrophobic DBCO groups to a protein's surface can alter its properties, leading to reduced solubility and aggregation.[9]
-
Solution: Use a DBCO labeling reagent that includes a hydrophilic PEG spacer (e.g., DBCO-PEG4-NHS Ester). The PEG linker helps to offset the hydrophobicity of the DBCO group, improving the solubility of the final conjugate.[9][15] Additionally, you can optimize the reaction to achieve a lower, more controlled degree of labeling (DOL) by reducing the molar excess of the DBCO reagent.[9]
-
Data & Protocols
Data Summary Tables
Table 1: Recommended Reaction Conditions for DBCO-Azide Conjugation
| Parameter | Recommended Range | Notes | Citations |
| Molar Ratio (DBCO:Azide) | 1.5:1 to 10:1 | The more abundant or less critical component should be in excess. | [7][16] |
| Temperature | 4°C to 37°C | Higher temperatures increase the reaction rate but may affect the stability of sensitive biomolecules. | [16] |
| Reaction Time | 4 to 24 hours | Longer incubation times can improve yield, especially at lower temperatures or concentrations. | [16][17] |
| Solvent | Aqueous Buffer (e.g., PBS, HEPES) | Avoid buffers containing sodium azide. | [16][20] |
| Co-Solvent | < 20% DMSO or DMF | Use if reagents have poor aqueous solubility. Keep concentration low to prevent protein precipitation. | [7][16] |
| pH | 7.0 - 8.5 | Optimal range for the copper-free click reaction. For NHS ester labeling, a pH of 7-9 is recommended. | [19][21] |
Table 2: Comparison of Linkers for Mitigating Steric Hindrance
| Feature | Short Linker (e.g., C6) | Long Hydrophilic Linker (e.g., PEG4, PEG12) | Citations |
| Steric Hindrance Mitigation | Moderate; effective for smaller molecules. | High; more effective for large, complex biomolecules. | [7][10][15] |
| Solubility Enhancement | Minimal impact. The DBCO group remains hydrophobic. | Significant increase in aqueous solubility. | [9][15] |
| Aggregation Reduction | May not be sufficient for aggregation-prone proteins. | Highly effective at preventing aggregation. | [9][15] |
| Reaction Kinetics | Slower rates in sterically hindered systems. | Faster reaction rates due to improved accessibility of the DBCO group. | [10] |
Experimental Protocols
Protocol 1: Activation of a Carboxylic Acid (e.g., this compound) with EDC/NHS
This protocol describes the in-situ activation of the carboxylic acid on this compound to form an NHS ester, which can then react with primary amines.
-
Reagent Preparation:
-
Dissolve this compound in an anhydrous organic solvent such as DMF or DMSO.[5]
-
Separately, prepare solutions of N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the same anhydrous solvent.
-
-
Activation Reaction:
-
Conjugation:
-
The resulting DBCO-C6-NHS ester solution can be used immediately without purification. Add the activated DBCO solution to your amine-containing molecule (e.g., a protein in an amine-free buffer like PBS at pH 7.2-8.0).
-
The activated acid is now ready to proceed with the conjugation step as described in Protocol 2.
-
Protocol 2: General Procedure for DBCO-Azide Conjugation
This protocol provides a general workflow for conjugating a DBCO-labeled molecule to an azide-labeled molecule.[16]
-
Reagent Preparation:
-
Prepare a solution of your azide-containing molecule in an appropriate azide-free buffer (e.g., PBS, pH 7.4).[16]
-
Prepare a solution of your DBCO-labeled molecule. If it is not readily soluble in the aqueous buffer, first dissolve it in a minimal amount of a water-miscible organic solvent such as DMSO or DMF.[16]
-
-
Conjugation Reaction:
-
Add the DBCO-labeled molecule to the solution of the azide-containing molecule. A typical starting molar ratio is 1.5 to 3 equivalents of the DBCO molecule per equivalent of the azide molecule.[16]
-
Gently mix the components. Ensure the final concentration of any organic co-solvent is below 20% to prevent protein denaturation.[16]
-
-
Incubation:
-
Monitoring (Optional):
-
Purification:
Visual Guides
Diagrams of Workflows and Concepts
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. This compound DBCO reagents- Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. interchim.fr [interchim.fr]
- 6. vectorlabs.com [vectorlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. This compound, 1425485-72-8 | BroadPharm [broadpharm.com]
- 12. DBCO-C6-NHS ester [baseclick.eu]
- 13. This compound CAS#: 1425485-72-8 [amp.chemicalbook.com]
- 14. The Minimal Effect of Linker Length for Fatty Acid Conjugation to a Small Protein on the Serum Half-Life Extension - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. glenresearch.com [glenresearch.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. help.lumiprobe.com [help.lumiprobe.com]
- 21. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison: DBCO-C6-Acid vs. DBCO-NHS Ester for Protein Labeling
For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice of reagents for introducing dibenzocyclooctyne (DBCO) moieties onto proteins is a critical step. This guide provides an objective, data-driven comparison of two popular amine-reactive DBCO reagents: DBCO-C6-acid and DBCO-NHS ester. Understanding the nuances of their reactivity, stability, and optimal reaction conditions is paramount for achieving efficient and reproducible protein labeling for downstream applications such as copper-free click chemistry.
Executive Summary
DBCO-NHS ester is a pre-activated reagent that offers a more direct and streamlined approach to labeling primary amines on proteins. However, its significant drawback is its susceptibility to hydrolysis, particularly in aqueous environments, which can negatively impact labeling efficiency. In contrast, This compound provides greater flexibility and stability in its unactivated form. It requires an in-situ activation step using coupling agents like EDC and NHS to become amine-reactive. This two-step process, while slightly more complex, can lead to higher and more consistent labeling yields, especially when precise control over the reaction is desired.
Performance Comparison
The selection between this compound and DBCO-NHS ester hinges on a trade-off between convenience and reaction efficiency. The following table summarizes the key performance characteristics of each reagent.
| Feature | This compound | DBCO-NHS Ester | References |
| Reaction Mechanism | Two-step: in-situ activation of carboxylic acid with EDC/NHS to form an NHS ester, followed by reaction with primary amines. | One-step: Direct reaction of the pre-activated NHS ester with primary amines. | [1] |
| Reagent Stability (pre-reaction) | High. The carboxylic acid is stable under a wide range of conditions. | Moderate. The NHS ester is highly susceptible to hydrolysis, especially in aqueous solutions and at basic pH.[2][3][4] | [2][3][4] |
| Reaction pH | Activation: pH 4.5-6.0. Conjugation: pH 7.2-8.5. | pH 7.2-8.5. | [1][5] |
| Control over Reaction | High. Activation and conjugation steps are separate, allowing for more control. | Moderate. The reaction proceeds immediately upon addition of the reagent. | |
| Ease of Use | More complex due to the two-step activation and conjugation process. | Simpler, one-step procedure. | [1][2] |
| Hydrolytic Stability of Reactive Intermediate | The in-situ formed NHS ester is also susceptible to hydrolysis. | Low. Prone to rapid hydrolysis, which is a competing reaction that reduces labeling efficiency.[2][4][6] | [2][4][6] |
| Potential for Side Reactions | EDC can lead to the formation of N-acylurea byproducts if not properly controlled. | Hydrolysis of the NHS ester is the primary side reaction.[4] | [4] |
Experimental Protocols
Detailed methodologies for protein labeling using both this compound and DBCO-NHS ester are provided below. It is important to note that optimal conditions, such as the molar excess of the DBCO reagent and incubation times, may need to be empirically determined for each specific protein.
Protocol 1: Protein Labeling with this compound
This protocol involves the in-situ activation of the carboxylic acid group of this compound with EDC and NHS to form a reactive NHS ester, which then conjugates to primary amines on the protein.[1]
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.[7]
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)[1]
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)[7]
-
Desalting column for purification
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
Immediately before use, prepare fresh stock solutions of EDC and NHS in the Activation Buffer.[1]
-
-
In-situ Activation of this compound:
-
In a separate tube, combine the this compound solution with a 1.1 to 1.2-fold molar excess of both EDC and NHS in the Activation Buffer.[1]
-
Incubate the activation mixture for 15-30 minutes at room temperature.
-
-
Protein Conjugation:
-
Add the activated DBCO-NHS ester solution to the protein solution. A 10- to 40-fold molar excess of the initial this compound to the protein is a common starting point.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[2]
-
-
Quenching:
-
Purification:
-
Purify the DBCO-labeled protein from excess reagent and byproducts using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).[2]
-
Protocol 2: Protein Labeling with DBCO-NHS Ester
This protocol describes the direct labeling of a protein using the pre-activated DBCO-NHS ester.[2][5]
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.5) at a concentration of 1-10 mg/mL.[5][8]
-
DBCO-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)[2]
-
Desalting column for purification
Procedure:
-
Reagent Preparation:
-
Labeling Reaction:
-
Add the DBCO-NHS ester solution to the protein solution. A 5- to 30-fold molar excess of the DBCO reagent is typically used.[2] For antibodies, a 20-fold molar excess is a common starting point.[5]
-
The final concentration of the organic solvent in the reaction mixture should be kept below 20%.[2][9]
-
-
Incubation:
-
Quenching:
-
Purification:
-
Purify the DBCO-labeled protein from excess reagent using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).[2]
-
Visualizing the Chemistry and Workflows
To further clarify the processes involved, the following diagrams illustrate the reaction pathways and experimental workflows.
Caption: Reaction pathways for protein labeling.
Caption: Experimental workflows for protein labeling.
Caption: Decision guide for reagent selection.
Conclusion
Both this compound and DBCO-NHS ester are effective reagents for introducing DBCO moieties onto proteins. The choice between them is dictated by the specific requirements of the experiment. For applications where a straightforward, rapid labeling protocol is desired and the protein concentration is high, DBCO-NHS ester is a suitable option, provided that precautions are taken to minimize hydrolysis.[5] Conversely, when working with precious or dilute protein samples, or when greater control over the reaction is necessary to achieve higher and more reproducible labeling, the in-situ activation of this compound presents a superior approach. The C6 linker in both reagents provides a spacer arm that can improve solubility and derivatization efficiency.[11][12] Ultimately, a thorough understanding of the chemistry and careful optimization of the reaction conditions will ensure successful protein modification for downstream bioorthogonal applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. help.lumiprobe.com [help.lumiprobe.com]
- 10. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 11. This compound, 1425485-72-8 | BroadPharm [broadpharm.com]
- 12. DBCO-C6-NHS ester, 1384870-47-6 | BroadPharm [broadpharm.com]
A Head-to-Head Comparison of DBCO-C6-Acid and Other DBCO Linkers for Bioconjugation
For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the choice of a suitable linker is paramount to the success of their endeavors. Among the arsenal of tools for copper-free click chemistry, dibenzocyclooctyne (DBCO) linkers have established themselves as a gold standard due to their high biocompatibility and efficiency in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This guide provides an objective, data-driven comparison of DBCO-C6-acid with other commonly used DBCO linkers, offering insights into their respective performance characteristics to inform the selection of the optimal reagent for specific applications.
This compound, a derivative of DBCO, features a six-carbon aliphatic spacer arm terminating in a carboxylic acid. This functional group allows for its conjugation to primary amines on biomolecules, such as the lysine residues of proteins, following activation. The C6 spacer is purported to enhance both the solubility and the derivatization efficiency of the DBCO moiety.[1][2][3][4] However, a variety of other DBCO linkers exist, each with unique spacer arms designed to modulate properties such as hydrophilicity, steric hindrance, and reaction kinetics. This comparison will focus on the impact of these different spacers on the overall performance of the DBCO linker.
Quantitative Performance Comparison
The selection of a DBCO linker significantly influences the physicochemical properties and reactivity of the resulting bioconjugate. The following tables summarize key quantitative data, compiled from various sources, to facilitate a direct comparison between this compound and other DBCO linkers. It is important to note that direct head-to-head comparisons across all linkers in a single study are limited, and thus some data is inferred from studies comparing different classes of DBCO linkers.
Table 1: Comparison of Physicochemical Properties of Selected DBCO Linkers
| Linker | Spacer Type | Key Advantages | Potential Considerations |
| DBCO-acid | None | Simple structure | Lower aqueous solubility, potential for steric hindrance |
| This compound | C6 Alkane | Improved solubility and stability of conjugates compared to DBCO-acid[1][2][3][4] | Remains relatively hydrophobic |
| DBCO-PEG4-acid | 4-unit PEG | Increased hydrophilicity, reduced aggregation, may improve reaction kinetics[5][6][7] | Larger molecular weight |
| DBCO-PEG12-acid | 12-unit PEG | Further enhanced hydrophilicity and solubility, potential for improved pharmacokinetics[5][6][7] | Increased molecular weight and potential for altered biological interactions |
Table 2: Comparative Reaction Kinetics of DBCO Linkers in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
| DBCO Linker | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Source(s) |
| DBCO-acid | ~0.28 - 1.22 | [8] |
| DBCO-PEG5-Antibody | ~0.3 | [9] |
| DBCO-Antibody (non-PEGylated) | ~0.1 | [9] |
Note: The reaction rates are influenced by the specific azide partner, buffer composition, pH, and temperature. The data presented here is for comparative purposes. The increased rate constant for the DBCO-PEG5-antibody conjugate compared to the non-PEGylated version suggests that the PEG spacer can reduce steric hindrance and enhance reaction kinetics.[9]
Experimental Protocols
Reproducible and well-documented experimental protocols are crucial for the evaluation and implementation of bioconjugation strategies. The following are generalized protocols for key experiments to compare the performance of this compound with other DBCO linkers.
Protocol 1: Determination of SPAAC Reaction Kinetics using UV-Vis Spectrophotometry
This protocol allows for the determination of the second-order rate constant for the reaction between a DBCO linker and an azide-containing molecule by monitoring the decrease in the characteristic absorbance of the DBCO group at approximately 310 nm.
Materials:
-
DBCO linker of interest (e.g., this compound, DBCO-PEGn-acid)
-
Azide-containing molecule (e.g., benzyl-azide)
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare stock solutions of the DBCO linker and the azide-containing molecule in the reaction buffer.
-
In a quartz cuvette, mix equimolar concentrations of the DBCO linker and the azide.
-
Immediately begin monitoring the absorbance of the solution at 310 nm over time.
-
The second-order rate constant can be calculated from the rate of disappearance of the DBCO absorbance.
Protocol 2: Synthesis and Characterization of an Antibody-Drug Conjugate (ADC)
This protocol describes the two-step process for creating an ADC using a DBCO-acid linker.
Step 1: Antibody Functionalization with a DBCO Linker
-
Activation of DBCO-acid: Dissolve the DBCO-acid linker (e.g., this compound) in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Add an activating agent like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) to form the NHS ester of the DBCO-linker.
-
Antibody Reaction: Add the activated DBCO-NHS ester to a solution of the antibody in an amine-free buffer (e.g., PBS, pH 7.4-8.0). A molar excess of the DBCO linker is typically used.
-
Purification: Remove the unreacted DBCO linker using a desalting column or dialysis.
Step 2: Copper-Free Click Chemistry Conjugation
-
Add an azide-modified payload (e.g., a cytotoxic drug) to the purified DBCO-functionalized antibody.
-
Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C.
-
Purification: Purify the resulting ADC using a suitable chromatography method, such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
Characterization:
-
Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated per antibody using techniques like UV-Vis spectroscopy, HIC, or mass spectrometry.
-
Purity and Aggregation: Assess the purity of the ADC and the presence of aggregates using SEC.
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships discussed, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Comparative structures and ADC synthesis workflow.
Caption: Interplay of linker properties and performance.
Conclusion
The selection of an appropriate DBCO linker is a critical decision in the design of bioconjugates. While this compound offers improved solubility and stability over the non-derivatized DBCO-acid, the incorporation of polyethylene glycol (PEG) spacers in linkers like DBCO-PEGn-acid provides significant advantages in terms of hydrophilicity, which can lead to reduced aggregation and potentially faster reaction kinetics.[5][6][7][9] The optimal choice of linker will ultimately depend on the specific requirements of the application, including the nature of the biomolecule and payload, and the desired in vivo performance of the conjugate. For applications requiring enhanced aqueous solubility and potentially faster conjugation, PEGylated DBCO linkers are a strong consideration. For systems where a more hydrophobic and rigid spacer is desired, this compound remains a viable and effective option. It is recommended that researchers empirically test a selection of linkers to determine the best performer for their specific system.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound CAS#: 1425485-72-8 [amp.chemicalbook.com]
- 3. This compound, 1425485-72-8 | BroadPharm [broadpharm.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Unveiling the Advantages of DBCO-C6-Acid in Copper-Free Click Chemistry: A Comparative Guide
In the landscape of bioconjugation, the advent of copper-free click chemistry has been a transformative development, enabling researchers to forge stable molecular connections within complex biological systems without the concern of copper-induced cytotoxicity. At the forefront of this innovation is the strain-promoted alkyne-azide cycloaddition (SPAAC), a reaction celebrated for its biocompatibility and efficiency.[1][2] Among the diverse reagents developed for SPAAC, Dibenzocyclooctyne-C6-acid (DBCO-C6-acid) has emerged as a particularly advantageous tool for scientists and drug development professionals. This guide provides an objective comparison of this compound with other copper-free click chemistry alternatives, supported by experimental data and detailed protocols to inform your research.
The core advantage of copper-free click chemistry lies in its bioorthogonality; the participating reactive groups, a strained alkyne and an azide, are mutually reactive and inert to the vast array of functional groups present in biological systems.[3][4] This specificity ensures that conjugation reactions proceed with high precision, minimizing off-target effects. DBCO reagents, in particular, are lauded for their favorable balance of stability and reactivity, making them a popular choice for a wide range of applications, from live-cell imaging to the synthesis of antibody-drug conjugates (ADCs).[1][3][5]
Comparative Analysis of Copper-Free Click Chemistry Reagents
The selection of a suitable copper-free click chemistry reagent hinges on several key performance indicators, including reaction kinetics, stability, and solubility. While this compound offers a robust solution, a comprehensive evaluation of its performance against other prominent alternatives is essential for optimizing experimental design.
| Reagent/System | Reaction Type | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Advantages | Key Disadvantages |
| DBCO + Azide | SPAAC | ~1 | Widely available, good balance of stability and reactivity.[1] | Slower than IEDDA; can exhibit reactivity with thiols.[1] |
| BCN + Azide | SPAAC | ~0.1 - 1 | Smaller size and less lipophilic than DBCO.[1] | Can have slower kinetics than DBCO; may exhibit long-term instability.[1] |
| DIFO + Azide | SPAAC | ~0.1 - 1 | Fast kinetics, comparable to copper-catalyzed click chemistry (CuAAC).[1] | Can have poor solubility.[1] |
| Tetrazine + TCO | IEDDA | 1 - 10⁶ | Exceptionally fast kinetics, highly bioorthogonal.[1] | TCO can isomerize; some tetrazines can be unstable.[1] |
Table 1: Comparative performance of major copper-free click chemistry reagents. Data compiled from multiple sources.[1]
As illustrated in the table, the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction between tetrazine and trans-cyclooctene (TCO) boasts the fastest reaction rates by several orders of magnitude.[1] However, among the SPAAC reagents, DBCO maintains a favorable position with a good balance of reactivity and stability, making it a versatile and reliable choice for many applications. The C6-acid linker in this compound further enhances its utility by providing a spacer that improves derivatization efficiency and the stability of the resulting conjugates, as well as increasing solubility in organic solvents.[6]
Experimental Protocol: Labeling of a Protein with this compound
This protocol outlines a general procedure for the covalent labeling of a protein with this compound through the formation of a stable amide bond with primary amines (e.g., lysine residues).
Materials:
-
This compound
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Activation of this compound:
-
Conjugation to the Protein:
-
Prepare the protein solution in an amine-free buffer at a concentration of approximately 1 mg/mL.[7]
-
Add the activated DBCO-NHS ester solution to the protein solution. A common starting molar excess of DBCO-NHS ester to protein is 10-20 fold.[5]
-
Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C.
-
-
Quenching and Purification:
-
Quench the reaction by adding a quenching solution to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.[7]
-
Purify the DBCO-labeled protein from unreacted reagents using a suitable purification method, such as size-exclusion chromatography.
-
Visualizing Workflows and Pathways
To further elucidate the application of this compound, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and a relevant signaling pathway that can be investigated using this technology.
Caption: Experimental workflow for protein labeling using this compound.
Caption: Investigating a signaling pathway with a DBCO-labeled probe.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. benchchem.com [benchchem.com]
- 4. Copper-free click chemistry for attachment of biomolecules in magnetic tweezers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound, 1425485-72-8 | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. DBCO-C6-NHS ester [baseclick.eu]
- 9. This compound DBCO reagents- Conju-Probe: Enable Bioconjugation [conju-probe.com]
Stability Showdown: A Comparative Guide to DBCO-C6-Acid Conjugate Stability
In the realm of bioconjugation, the choice of a chemical linker is a critical decision that profoundly influences the efficacy, safety, and overall performance of therapeutics like antibody-drug conjugates (ADCs), as well as diagnostic and research reagents. For researchers, scientists, and drug development professionals, understanding the stability of the covalent linkage is paramount. This guide provides an objective comparison of the stability of conjugates formed using Dibenzocyclooctyne (DBCO)-C6-acid, a cornerstone of copper-free click chemistry, against other widely used linkers, supported by experimental data and detailed methodologies.
At a Glance: Comparative Overview of Bioconjugate Stability
The stability of a bioconjugate is dictated by the chemical nature of the bond connecting the different molecular entities. DBCO-based copper-free click chemistry, specifically Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is renowned for forming a highly stable triazole linkage.[1] In contrast, other common methods, such as those utilizing maleimide and N-hydroxysuccinimide (NHS) esters, result in linkages with varying degrees of stability and distinct degradation pathways.[1]
Key Stability Considerations:
-
DBCO-Azide (SPAAC): The resulting triazole ring is exceptionally robust and resistant to cleavage under physiological conditions.[1] This high stability ensures that the bioconjugate remains intact until it reaches its target, which can improve the therapeutic window and reduce off-target toxicity.[2] The DBCO group itself is generally stable within a pH range of 6-9 but can be sensitive to acidic conditions (pH < 5).[3]
-
Maleimide-Thiol: The thioether bond formed is susceptible to a retro-Michael reaction, leading to deconjugation.[4] This is particularly problematic in the presence of endogenous thiols like glutathione in plasma, which can lead to premature payload release.[1][4] Studies have reported significant payload loss from thiosuccinimide-containing ADCs, with 50-75% shedding within 7 to 14 days in plasma.[4]
-
NHS Ester-Amine: While the NHS ester itself is prone to hydrolysis in aqueous solutions, the resulting amide bond is extremely stable under physiological conditions.[1] The primary stability concern is the hydrolysis of the NHS ester before conjugation, which is pH-dependent and increases at higher pH.[1]
Quantitative Stability Comparison
The following table summarizes available quantitative data on the stability of various bioconjugate linkages under physiological-like conditions. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
| Linkage Type | Reactive Partners | Bond Formed | Primary Degradation Pathway | Stability Profile | Half-life in presence of GSH |
| DBCO-Azide (SPAAC) | DBCO + Azide | Triazole | Generally considered highly stable under physiological conditions.[1] | High Stability: The triazole ring is very robust and resistant to cleavage.[1] | ~71 minutes (for the DBCO moiety itself)[5][6] |
| Maleimide-Thiol | Maleimide + Thiol | Thioether | Retro-Michael reaction (thiol exchange), especially in the presence of other thiols like glutathione.[1] | Moderate to Low Stability: Prone to deconjugation, although strategies exist to improve stability.[1] | ~4 minutes[6] |
| NHS Ester-Amine | NHS Ester + Amine | Amide | Hydrolysis of the ester prior to conjugation; the resulting amide bond is very stable.[1] | Very High Stability (post-conjugation): The amide bond is one of the most stable linkages in bioconjugation.[1] | Not applicable (amide bond is stable) |
Experimental Protocols
To rigorously evaluate and compare the stability of bioconjugates, a series of standardized in vitro and in vivo experiments are essential.
In Vitro Plasma Stability Assay
Objective: To quantify the rate of drug deconjugation from a bioconjugate upon incubation in plasma from various species (e.g., human, mouse, rat) at physiological temperature.[2][4]
Methodology:
-
Sample Preparation: Dilute the bioconjugate stock solution into serum to a final concentration of 1 mg/mL. Prepare a control sample by diluting the bioconjugate in PBS to the same final concentration.[1]
-
Incubation: Incubate both the serum and PBS samples at 37°C.[1]
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each sample.[1] The reaction can be quenched by freezing the samples at -80°C.[2]
-
Sample Processing: Precipitate serum proteins by adding a suitable organic solvent (e.g., acetonitrile) and centrifuge to pellet the proteins. Collect the supernatant for analysis.[1]
-
Analysis: Analyze the processed samples by a suitable analytical method, such as HPLC, to quantify the amount of intact bioconjugate and released payload.[1] Enzyme-Linked Immunosorbent Assay (ELISA) can also be used to quantify the amount of intact bioconjugate.[2]
-
Data Interpretation: The results are typically plotted as the percentage of intact bioconjugate versus time. From this data, a stability profile, often expressed as a half-life (t½) in plasma, can be determined.[2]
Forced Degradation Studies
Objective: To assess the stability of the bioconjugate under various stress conditions to identify potential degradation pathways.
Methodology:
-
Sample Preparation: Prepare stock solutions of the bioconjugate in a suitable solvent (e.g., water or PBS) to a final concentration of approximately 1 mg/mL.[5]
-
Application of Stress Conditions: [5]
-
Acidic Hydrolysis: Incubate the sample in 0.1 M HCl at a controlled temperature (e.g., 60°C).
-
Basic Hydrolysis: Incubate the sample in 0.1 M NaOH at a controlled temperature (e.g., 60°C).
-
Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature.
-
Reductive Stability: Incubate the sample with 10 mM GSH or DTT in PBS (pH 7.4) at 37°C.
-
Thermal Stability: Incubate the sample in a neutral buffer at an elevated temperature (e.g., 60-80°C).
-
-
Analysis: At various time points, analyze the samples by a suitable method like reverse-phase HPLC to monitor the peak corresponding to the intact bioconjugate.[5]
Visualizing Workflows and Pathways
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Comparative workflow of bioconjugation.
Caption: Fate of ADCs with different linkers.
References
Quantifying Bioconjugation: A Comparative Guide to DBCO-C6-Acid Labeling Efficiency by HPLC
For researchers, scientists, and drug development professionals, the ability to efficiently and reliably conjugate molecules to proteins, antibodies, and other biomolecules is paramount. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a cornerstone of copper-free click chemistry, offers a bioorthogonal method for achieving this with high specificity. Dibenzocyclooctyne (DBCO) reagents are central to this technology. This guide provides an objective comparison of DBCO-C6-acid with other common alternatives, focusing on the quantification of labeling efficiency using High-Performance Liquid Chromatography (HPLC).
Comparative Analysis of Common SPAAC Reagents
The choice of a strained alkyne for SPAAC is a critical decision that impacts reaction kinetics, stability, and the physicochemical properties of the final conjugate. Below is a comparison of this compound with other frequently used reagents.
| Feature | This compound | DBCO-acid (No Linker) | Bicyclo[6.1.0]nonyne (BCN) |
| Structure | DBCO with a 6-carbon aliphatic spacer and a terminal carboxylic acid. | DBCO with a terminal carboxylic acid. | A smaller, less sterically hindered cyclooctyne. |
| Reaction Kinetics (k₂) with Benzyl Azide | ~0.1 - 1.0 M⁻¹s⁻¹[1] | ~0.1 - 1.0 M⁻¹s⁻¹[1] | ~0.06 - 0.1 M⁻¹s⁻¹[1] |
| Key Advantages | The C6 spacer improves solubility and derivatization efficiency, and reduces steric hindrance.[2][3] | High reactivity and widely used.[1] | Smaller size and less lipophilic than DBCO, which can be advantageous in certain applications.[4] |
| Considerations | The added spacer increases the overall size and hydrophobicity compared to DBCO-acid. | Can be more prone to aggregation in some applications due to higher hydrophobicity compared to BCN. | Generally slower reaction rates compared to DBCO.[1] |
| Typical Applications | Development of antibody-drug conjugates (ADCs), fluorescent labeling of proteins, and surface modification.[5][6] | General bioconjugation, particularly when a spacer is not required. | Bioconjugation in contexts where smaller size and lower lipophilicity are critical.[4][7] |
Experimental Workflow for Quantifying Labeling Efficiency
The following diagram outlines the general workflow for labeling a protein with this compound and subsequently quantifying the labeling efficiency by HPLC.
Detailed Experimental Protocols
The following protocols provide a detailed methodology for protein labeling with this compound and subsequent analysis by Hydrophobic Interaction Chromatography (HIC) to determine the Drug-to-Antibody Ratio (DAR), a quantitative measure of labeling efficiency.
Protocol 1: Activation of this compound and Antibody Labeling
This protocol describes the activation of the carboxylic acid on this compound to form a reactive NHS ester, followed by conjugation to primary amines (e.g., lysine residues) on an antibody.
Materials:
-
Antibody of interest (e.g., Trastuzumab) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mg/mL solution of the antibody in PBS, pH 7.4.
-
Prepare 100 mM stock solutions of EDC and NHS in anhydrous DMF or DMSO.
-
Prepare a 50 mM stock solution of this compound in anhydrous DMF or DMSO.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine this compound, NHS, and EDC in a 1:1.2:1.2 molar ratio.
-
Incubate the mixture at room temperature for 30 minutes to generate the activated DBCO-C6-NHS ester.
-
-
Antibody Labeling:
-
Add the freshly activated DBCO-C6-NHS ester solution to the antibody solution. A 10- to 20-fold molar excess of the DBCO reagent over the antibody is a good starting point. The final concentration of the organic solvent (DMF or DMSO) should not exceed 10% (v/v).
-
Incubate the reaction for 2 hours at room temperature with gentle mixing.
-
-
Quenching the Reaction:
-
Add the quenching buffer to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS ester.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted DBCO reagent and byproducts by buffer exchange using a desalting column equilibrated with PBS, pH 7.4.
-
Protocol 2: Quantification of Labeling Efficiency by Hydrophobic Interaction Chromatography (HIC)
HIC separates proteins based on their hydrophobicity. Since the this compound moiety is hydrophobic, antibodies with a higher number of conjugated DBCO molecules will be more hydrophobic and will be retained longer on the HIC column. This allows for the separation of different drug-loaded species (DAR0, DAR1, DAR2, etc.).
Materials:
-
Purified DBCO-labeled antibody
-
HPLC system with a UV detector
-
HIC column (e.g., Tosoh TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm)
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% (v/v) Isopropanol
Procedure:
-
Sample Preparation:
-
Dilute the purified DBCO-labeled antibody to a concentration of 1 mg/mL in Mobile Phase A.
-
-
HPLC Method:
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 280 nm
-
Gradient:
Time (min) % Mobile Phase B 0 0 20 100 25 100 25.1 0 | 30 | 0 |
-
-
Data Analysis:
-
Integrate the peak areas for each species (unlabeled antibody, antibody with 1 DBCO, antibody with 2 DBCOs, etc.) in the chromatogram.
-
Calculate the percentage of each species by dividing its peak area by the total peak area of all species.
-
The average DAR can be calculated using the following formula: Average DAR = Σ (% Peak Area of each species × DAR value of that species) / 100
-
By following these protocols, researchers can effectively label their proteins of interest with this compound and accurately quantify the labeling efficiency, enabling the production of well-characterized bioconjugates for a wide range of applications.
References
- 1. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Online native hydrophobic interaction chromatography-mass spectrometry of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Bicyclononyne - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to Mass Spectrometry Analysis of DBCO-C6-Acid Labeled Peptides
For researchers, scientists, and drug development professionals, the precise analysis and quantification of peptides are critical for advancing scientific understanding and therapeutic innovation. Chemical labeling of peptides, followed by mass spectrometry, is a cornerstone of modern proteomics and drug discovery. This guide provides an objective comparison of DBCO-C6-acid for peptide labeling and its subsequent mass spectrometry analysis against common alternative methods. The information is supported by experimental data and detailed protocols to empower researchers in making informed decisions for their specific analytical needs.
Dibenzocyclooctyne (DBCO) reagents have become increasingly popular for their utility in copper-free click chemistry, a bioorthogonal reaction that allows for the efficient and specific conjugation of molecules in complex biological systems. This compound, in particular, offers a carboxylate group for conjugation to primary amines on peptides, such as the N-terminus or the side chain of lysine residues, via amide bond formation. This guide will delve into the performance of this compound labeled peptides in mass spectrometry, comparing it to other widely used labeling strategies.
Comparative Analysis of Peptide Labeling Reagents
The selection of a labeling reagent significantly influences the outcome of a mass spectrometry experiment, affecting labeling efficiency, specificity, and the fragmentation patterns of the labeled peptides. Below is a comparative overview of this compound and two common alternatives: NHS-esters and Maleimides.
| Feature | This compound | NHS-Ester Labeling | Maleimide Labeling |
| Target Residue(s) | Primary amines (N-terminus, Lysine) | Primary amines (N-terminus, Lysine) | Cysteine |
| Reaction Chemistry | Amide bond formation (requires activation of the carboxylic acid) | Acylation | Michael addition |
| Reaction pH | 7.2 - 8.5 (for amine coupling after activation) | 7.0 - 8.5 | 6.5 - 7.5 |
| Labeling Efficiency | High | High, but can be susceptible to hydrolysis | High for reduced cysteines |
| Specificity | High for primary amines | High for primary amines, but off-target reactions can occur at non-optimal pH | High for cysteines at optimal pH; can react with other nucleophiles at higher pH |
| Stability of Conjugate | Very high (stable amide bond) | High (stable amide bond) | Moderate (potential for retro-Michael addition) |
| Impact on MS Analysis | Hydrophobic nature of DBCO may alter chromatographic retention time.[1] The linker can influence peptide fragmentation. | Minimal impact on peptide backbone fragmentation. | Minimal impact on peptide backbone fragmentation. |
| Bioorthogonality | Yes (DBCO group for subsequent click chemistry) | No | No |
Mass Spectrometry Performance of this compound Labeled Peptides
The introduction of the this compound label can influence the behavior of peptides during mass spectrometric analysis. The increased hydrophobicity of the DBCO group typically leads to a longer retention time in reversed-phase chromatography, which can be advantageous for separating labeled from unlabeled peptides.[2]
The fragmentation of DBCO-labeled peptides in tandem mass spectrometry (MS/MS) is a crucial aspect of their identification and characterization. The most common fragmentation techniques are Collision-Induced Dissociation (CID), Higher-energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD).
| Fragmentation Method | Predominant Ion Types | Characteristics for DBCO-labeled peptides |
| CID | b- and y-ions | Generally provides good sequence coverage. The DBCO moiety may lead to some neutral losses or specific fragmentation patterns that can aid in identification. |
| HCD | b- and y-ions | Often produces higher-energy fragmentation, leading to more extensive backbone cleavage and potentially more informative spectra for confident peptide identification. |
| ETD | c- and z-ions | Particularly useful for preserving post-translational modifications and for fragmenting larger peptides. The fragmentation of the DBCO label itself is less likely, preserving the modification site information. |
Experimental Protocols
Accurate and reproducible results are contingent on well-defined experimental procedures. The following are detailed protocols for the labeling of peptides with this compound and their subsequent analysis by mass spectrometry.
Protocol 1: Activation of this compound and Peptide Labeling
This protocol describes the in-situ activation of the carboxylic acid group of this compound to form a reactive N-hydroxysuccinimide (NHS) ester, which then reacts with primary amines on the peptide.
Materials:
-
Peptide of interest (dissolved in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
This compound
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Reagent Preparation:
-
Activation of this compound:
-
Peptide Labeling:
-
Quenching:
-
Stop the reaction by adding a quenching buffer (e.g., Tris or glycine) to a final concentration of 50-100 mM and incubating for 15-30 minutes.[3]
-
-
Purification:
-
Remove excess reagent and byproducts using a desalting column or through reversed-phase HPLC.
-
Protocol 2: Mass Spectrometry Analysis of this compound Labeled Peptides
This protocol outlines the general steps for analyzing the labeled peptides by LC-MS/MS.
Materials:
-
Purified this compound labeled peptide
-
LC-MS grade solvents (e.g., water, acetonitrile, formic acid)
-
Liquid chromatography system coupled to a high-resolution mass spectrometer
Procedure:
-
Sample Preparation:
-
Reconstitute the purified, labeled peptide in a solvent compatible with reversed-phase chromatography (e.g., 0.1% formic acid in water).
-
-
LC-MS/MS Analysis:
-
Inject the sample onto a C18 reversed-phase column.
-
Separate the peptides using a suitable gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
Analyze the eluted peptides using a mass spectrometer operating in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
-
Set the mass spectrometer to perform MS/MS fragmentation using CID, HCD, or ETD.
-
-
Data Analysis:
-
Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify the peptides.
-
Specify the mass modification corresponding to the this compound label on primary amines (N-terminus or lysine) in the search parameters.
-
Manually inspect the MS/MS spectra to confirm the fragmentation pattern and the site of modification.
-
Visualizing Workflows and Relationships
To better illustrate the experimental processes and the relationships between different labeling strategies, the following diagrams are provided.
Experimental workflow for this compound peptide labeling and analysis.
Logical relationships of peptide labeling reagents.
References
A Researcher's Guide to Validating DBCO-C6-Acid Conjugation Using Fluorescence
For researchers, scientists, and drug development professionals, the precise and efficient conjugation of molecules is paramount. Copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), has become a cornerstone technique for bioconjugation due to its high specificity and biocompatibility.[1][2] A key reagent in this process is Dibenzocyclooctyne (DBCO), often used as DBCO-C6-acid for linking to biomolecules.
However, successful conjugation is only half the battle; validation is crucial to ensure the desired product has been formed efficiently. This guide provides an objective comparison of fluorescence-based methods for validating this compound conjugation against other common techniques, supported by experimental data and detailed protocols.
The Conjugation Pathway: From Carboxylic Acid to Click-Ready Molecule
The use of this compound for labeling biomolecules, such as antibodies or proteins, is typically a two-stage process. The terminal carboxylic acid is not directly reactive with the azide-containing molecule of interest. Instead, it is first activated and then linked to a primary amine (e.g., lysine residues) on the target biomolecule.[3][4]
-
Activation of this compound : The carboxylic acid is activated using reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a more stable and amine-reactive DBCO-NHS ester.[3][4]
-
Conjugation to Biomolecule : The resulting DBCO-NHS ester readily reacts with primary amines on the biomolecule to form a stable amide bond, rendering the biomolecule "click-ready" for the SPAAC reaction with an azide-modified partner.[3]
This entire workflow, from activation to the final validated conjugate, requires careful monitoring and validation at key stages.
Comparison of Validation Methodologies
The success of the conjugation can be assessed through various analytical techniques. Fluorescence-based methods offer high sensitivity, but it is important to compare them with other available options.
| Validation Method | Principle | Advantages | Disadvantages | Typical Application |
| Fluorescence Spectroscopy | Reacts the DBCO-labeled molecule with a fluorescent azide probe. The fluorescence intensity is proportional to the amount of conjugated product.[5][6] | Very high sensitivity; allows for quantification (Degree of Labeling); enables in-gel visualization and flow cytometry.[4][5] | Requires a fluorescently labeled azide; potential for background from unreacted probe; quenching effects can occur. | Quantifying conjugation efficiency; confirming labeling on cell surfaces; in-gel analysis of conjugates. |
| UV-Vis Spectroscopy | Monitors the decrease in DBCO's characteristic absorbance peak (around 309-310 nm) as it reacts with the azide.[2][7] | Simple, rapid, and non-destructive; allows for real-time reaction monitoring.[2] | Lower sensitivity than fluorescence; requires distinct absorbance peaks for reactants and products; can be confounded by overlapping spectra from biomolecules. | Monitoring reaction kinetics; determining the number of DBCO molecules per antibody before the click reaction.[2][7] |
| SDS-PAGE | Separates proteins by molecular weight. A successful conjugation results in a noticeable upward shift in the protein's band on the gel.[4] | Simple, widely available technique; provides a clear visual confirmation of conjugation and can indicate purity.[4] | Not quantitative; requires a significant mass to be added to see a clear shift; does not confirm the specific site of conjugation. | Qualitative confirmation of protein or antibody conjugation. |
| Mass Spectrometry (MS) | Precisely measures the molecular weight of the final product, confirming the addition of the DBCO linker and the azide-containing molecule. | Provides exact mass confirmation; can identify conjugation sites (with MS/MS); highly accurate and definitive. | Requires specialized equipment; can be complex to interpret data for large proteins; not suitable for real-time monitoring. | Definitive structural confirmation of the final conjugate. |
| HPLC | Separates the reaction mixture based on properties like size (SEC) or hydrophobicity (Reverse Phase). Conjugation changes the retention time. | Can be used for purification and analysis simultaneously; provides information on purity and presence of aggregates.[4][8] | May require method development; not as sensitive as fluorescence for pure quantification. | Assessing purity of the conjugate and removing unreacted components. |
Quantitative Analysis: Fluorescence vs. UV-Vis
A key metric for evaluating conjugation efficiency is the Degree of Labeling (DOL), which represents the average number of fluorescent molecules conjugated per biomolecule (e.g., an antibody).[4]
Fluorescence-Based Quantification
A common method involves reacting the DBCO-labeled antibody with an excess of a fluorescent azide (e.g., Azide-Cy3) and then purifying the conjugate. The DOL is calculated using the absorbance of the antibody and the dye.[4][7]
Example Data: The efficiency of the initial DBCO-NHS ester labeling step directly impacts the final click reaction yield. As shown in the table below, increasing the molar ratio of DBCO-NHS ester to the antibody during the labeling step leads to a higher number of attached fluorophores in the subsequent click reaction. However, excessive molar ratios can lead to protein precipitation and a lower overall yield.[7]
| Molar Ratio (DBCO-NHS:Antibody) | Avg. DBCO per Antibody | Avg. Cy3 per Antibody (after click) | Conjugation Yield (Cy3/DBCO) |
| 2.5 | 1.8 | 1.5 | 83% |
| 5 | 3.5 | 3.2 | 91% |
| 10 | 5.1 | 4.5 | 88% |
| 20 | 5.5 | 4.2 | 76% |
| (Data adapted from a study on IgG functionalization with DBCO-NHS derivatives and subsequent reaction with Cy3-azide.[7]) |
Fluorogenic Probes: An Advanced Alternative
A significant advancement is the use of fluorogenic probes, where fluorescence is minimal until the click reaction occurs.[1] This minimizes background from unreacted probes and allows for "no-wash" imaging and more accurate quantification. For example, some azide probes exhibit a significant increase in quantum yield upon reaction with a cyclooctyne.[1]
Experimental Protocols
Protocol 1: Two-Step Antibody Labeling with this compound and Fluorescent Validation
This protocol details the activation of this compound, its conjugation to an antibody, and the subsequent validation using a fluorescent azide.
Materials:
-
Antibody in amine-free buffer (e.g., PBS, pH 7.4-8.5) at 1-5 mg/mL[3]
-
This compound
-
EDC and Sulfo-NHS
-
Anhydrous DMSO
-
Azide-functionalized fluorescent dye (e.g., Azide-Alexa Fluor 488)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting columns
Procedure:
-
This compound Activation:
-
Antibody Conjugation:
-
Add a 10- to 20-fold molar excess of the freshly activated DBCO-C6-NHS ester solution to the antibody solution. The final DMSO concentration should not exceed 20%.[3][9]
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[3][10]
-
Stop the reaction by adding quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes.[4]
-
Remove unreacted DBCO linker using a spin desalting column equilibrated with an appropriate buffer (e.g., PBS).
-
-
Fluorescent Click Reaction:
-
To the purified DBCO-labeled antibody, add a 3- to 5-fold molar excess of the azide-fluorescent dye.
-
Incubate the reaction for 2-12 hours at room temperature or 4°C, protected from light.[10]
-
Purify the final fluorescently labeled antibody conjugate using a desalting column or size-exclusion chromatography to remove excess fluorescent azide.
-
-
Analysis:
-
Determine Degree of Labeling (DOL): Measure the absorbance of the purified conjugate at 280 nm (for the antibody) and the absorbance maximum of the dye. Calculate the DOL using the Beer-Lambert law with corrections for the dye's contribution at 280 nm.[4]
-
SDS-PAGE Analysis: Run the conjugate on an SDS-PAGE gel. Visualize the protein via Coomassie stain and the fluorescent label via a gel imager to confirm a band shift and successful labeling.[4]
-
Protocol 2: Quantifying DBCO Groups using a Fluorescent Assay
This protocol provides a method to quantify the number of reactive DBCO groups on a biomolecule before the final click reaction, using a fluorescent probe like anthracene-azide. The fluorescence emission of the resulting triazole is proportional to the number of DBCO groups.[5][6]
Materials:
-
DBCO-labeled biomolecule in PBS (pH 7.4)
-
Anthracene-azide (or other suitable fluorescent azide)
-
Anhydrous DMSO
-
96-well microplate
-
Plate reader with fluorescence detection
Procedure:
-
Prepare Standards: Create a standard curve using a known concentration of a DBCO-containing small molecule reacted with an excess of the fluorescent azide.
-
Prepare Anthracene-Azide Solution: Freshly prepare a stock solution of anthracene-azide in anhydrous DMSO.[5]
-
Reaction Setup: In a 96-well plate, add a known concentration of your DBCO-labeled biomolecule to different wells.
-
Click Reaction: Add an excess of the anthracene-azide solution to each well containing the DBCO-biomolecule. Also include a negative control with a non-DBCO-labeled biomolecule.
-
Incubation: Incubate the plate at room temperature for 2-4 hours, protected from light, to allow the click reaction to go to completion.
-
Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the anthracene-triazole product.
-
Quantification: Subtract the background fluorescence from the negative control. Calculate the concentration of DBCO groups in your sample by comparing the fluorescence to the standard curve.[6]
Conclusion
Validating the conjugation of this compound is a critical step in bioconjugation workflows. While methods like mass spectrometry and HPLC provide definitive structural information, fluorescence-based techniques offer a highly sensitive, quantitative, and versatile alternative.[4] By reacting the DBCO-labeled intermediate with a fluorescent azide, researchers can accurately determine the degree of labeling and visually confirm the success of the conjugation via in-gel analysis. For applications requiring minimal background, fluorogenic probes represent the cutting edge of this approach. The choice of validation method ultimately depends on the specific experimental needs, but the sensitivity and quantitative power of fluorescence make it an indispensable tool for professionals in drug development and biological research.
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A bio-orthogonal functionalization strategy for site-specific coupling of antibodies on vesicle surfaces after self-assembly - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY01136F [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. interchim.fr [interchim.fr]
A Comparative Analysis of the Reaction Kinetics of Different DBCO Linkers for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of DBCO Linker Performance with Supporting Experimental Data.
The advent of bioorthogonal chemistry has revolutionized the study and manipulation of biological systems, with strain-promoted azide-alkyne cycloaddition (SPAAC) standing out as a key technology.[1] This copper-free click chemistry reaction enables the specific and efficient conjugation of biomolecules under physiological conditions, making it an invaluable tool in drug development, proteomics, and live-cell imaging.[1][2] At the heart of SPAAC are strained cyclooctynes, particularly dibenzocyclooctyne (DBCO) derivatives, which are prized for their rapid reaction kinetics.[3]
This guide provides an objective comparison of the reaction kinetics of various DBCO linkers and other common cyclooctynes, supported by experimental data, to assist researchers in selecting the optimal reagent for their bioconjugation needs.
Quantitative Comparison of Reaction Kinetics
The efficacy of different SPAAC reagents is best evaluated by comparing their second-order rate constants (k₂), which provide a quantitative measure of their intrinsic reactivity with an azide partner, typically benzyl azide or other azide-containing molecules.[3][4] The reactivity of these cyclooctynes is primarily driven by the ring strain in the eight-membered ring, which lowers the activation energy of the [3+2] cycloaddition with azides.[1][2] DBCO derivatives consistently demonstrate high reaction kinetics, making them a preferred choice for applications where rapid conjugation is crucial.[3][4]
The table below summarizes the reported second-order rate constants for various DBCO linkers and other cyclooctynes. It is important to note that reaction rates can vary depending on the specific azide derivative, solvent, temperature, and pH.[5][6]
| Cyclooctyne Linker | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Key Characteristics |
| DBCO Derivatives | |||
| DBCO | Benzyl Azide | ~0.3 - 1.0[3][7][8] | High reactivity, widely used. |
| Sulfo-DBCO-amine | 3-azido-L-alanine | 0.32 - 1.22[6] | Higher rates in HEPES buffer compared to PBS.[6] |
| DBCO-PEG1 | Benzyl Azide | ~0.7 - 0.9[9] | PEG linker can enhance solubility and reaction rates.[6][9] |
| DBCO-PEG4-DBCO | Benzyl Azide | ~0.6 - 0.9[3] | Homobifunctional for crosslinking applications.[3] |
| DBCO-modified Antibody | Azide-containing molecules | 0.18 - 0.37[6] | Steric hindrance from the antibody can reduce reaction rates compared to free DBCO.[6] |
| Other Cyclooctynes | |||
| endo-BCN | Phenyl Azide | ~0.07 - 0.2[9] | Can be faster than DBCO with aromatic azides; smaller and more stable in reducing environments.[1][9] |
| endo-BCN | Benzyl Azide | ~0.06 - 0.1[3] | Generally slower than DBCO derivatives with aliphatic azides.[1] |
| DIBO | Benzyl Azide | ~0.3 - 0.7[3][5] | Robust reactivity.[3] |
| TCO | Tetrazine | up to ~10⁶[9] | Exceptionally fast kinetics via inverse-electron-demand Diels-Alder (iEDDA) reaction.[5][9] |
Experimental Protocols
Accurate determination of reaction kinetics is crucial for the objective comparison of SPAAC reagents. The two most common methods for monitoring these reactions are UV-Visible (UV-Vis) spectrophotometry and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]
Protocol 1: Kinetic Analysis using UV-Vis Spectrophotometry
This method is suitable when one reactant can be used in large excess and the cyclooctyne (e.g., DBCO) has a distinct UV absorbance that changes upon reaction.[1] The disappearance of the DBCO absorbance at approximately 309 nm is monitored over time.[3][10]
Materials and Reagents:
-
DBCO derivative (e.g., sulfo-DBCO-amine)[1]
-
Azide-containing molecule (e.g., 3-azido-L-alanine)[1]
-
Reaction buffer (e.g., HEPES, PBS) at a specified pH and temperature[1]
-
UV-Vis spectrophotometer with temperature control[1]
-
Anhydrous DMSO or DMF[11]
Procedure:
-
Reagent Preparation: Prepare stock solutions of the DBCO derivative and the azide-containing molecule in a suitable solvent (e.g., DMSO).[11][12]
-
Spectrophotometer Setup: Set the UV-Vis spectrophotometer to measure absorbance at ~309 nm.[3] Equilibrate the sample holder to the desired reaction temperature (e.g., 25°C or 37°C).[3]
-
Reaction Monitoring:
-
In a quartz cuvette, dilute the azide stock solution to the desired final concentration in the reaction buffer. The azide should be in large excess (pseudo-first-order conditions).[13]
-
Place the cuvette in the spectrophotometer and zero the instrument.[3]
-
Initiate the reaction by adding a small volume of the DBCO stock solution to the cuvette, ensuring rapid mixing. The final concentration of the organic solvent should typically be kept low (<10%) to avoid affecting the reaction kinetics.[3]
-
Record the absorbance at 309 nm at regular time intervals until the reaction is complete.[13]
-
-
Data Analysis:
-
Plot the natural logarithm of the DBCO concentration (calculated from the absorbance using the Beer-Lambert law) versus time.[6]
-
The slope of the resulting linear plot gives the pseudo-first-order rate constant (k').[5]
-
Calculate the second-order rate constant (k₂) by dividing k' by the initial concentration of the reactant in excess (k₂ = k' / [azide]₀).[5]
-
Protocol 2: Kinetic Analysis using ¹H NMR Spectroscopy
This method allows for the direct monitoring of the change in concentration of both reactants and products over time by observing the appearance and disappearance of specific proton signals.[9]
Materials and Reagents:
-
Cyclooctyne reagent (e.g., DBCO, BCN)[9]
-
Model azide (e.g., benzyl azide)[9]
-
Deuterated solvent (e.g., MeOD, DMSO-d₆)[13]
-
NMR spectrometer
Procedure:
-
Sample Preparation: Prepare a solution of the cyclooctyne and the azide in the deuterated solvent in an NMR tube.
-
NMR Data Acquisition: Acquire a series of ¹H NMR spectra at regular time intervals.
-
Data Analysis:
-
Integrate the signals corresponding to specific protons of the reactants and the triazole product.
-
Plot the concentration of the reactants or product as a function of time.
-
Fit the data to the appropriate second-order rate law equation to determine the second-order rate constant (k₂).[13]
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. benchchem.com [benchchem.com]
- 12. broadpharm.com [broadpharm.com]
- 13. researchgate.net [researchgate.net]
Assessing the Biocompatibility of DBCO-C6-Acid Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The covalent modification of biomolecules is a cornerstone of modern biotechnology and medicine, enabling the development of sophisticated diagnostics, targeted therapeutics, and advanced research tools. The choice of conjugation chemistry is a critical determinant of the success of these endeavors, with the biocompatibility of the linker being a paramount consideration. Dibenzocyclooctyne (DBCO) reagents, particularly DBCO-C6-acid, have gained prominence for their role in copper-free click chemistry, a bioorthogonal reaction that circumvents the cytotoxicity associated with copper catalysts. This guide provides an objective comparison of the biocompatibility of this compound conjugates with common alternatives, supported by experimental data and detailed methodologies.
Executive Summary
This compound offers excellent biocompatibility for bioconjugation due to its participation in strain-promoted alkyne-azide cycloaddition (SPAAC), which avoids the use of cytotoxic copper catalysts. The resulting triazole linkage is highly stable under physiological conditions.[1][2] However, the hydrophobicity of the DBCO moiety may influence the biodistribution and immunogenicity of the conjugate.[1][3] Alternatives such as maleimide and N-hydroxysuccinimide (NHS) ester-based linkers are widely used but present their own biocompatibility challenges, including the potential for off-target reactions and linkage instability.
Data Presentation: A Comparative Analysis
The following tables summarize key biocompatibility parameters for this compound conjugates and its alternatives. It is important to note that these values are illustrative and can vary significantly depending on the specific biomolecule, the nature of the conjugate, and the experimental conditions.
Table 1: In Vitro Cytotoxicity
| Linker Chemistry | Typical IC50 Range (µM) | Cell Line Examples | Key Considerations |
| DBCO-Azide (SPAAC) | Generally high (>100) for the linker itself; conjugate toxicity depends on the payload.[4] | Various cancer cell lines (e.g., HeLa, HepG2) | The inherent cytotoxicity of the DBCO moiety is low. The primary determinant of cytotoxicity is the conjugated molecule (e.g., drug, toxin).[5] |
| Maleimide-Thiol | Variable; can exhibit some intrinsic cytotoxicity. | Cancer cell lines (e.g., HER2-positive breast cancer cells) | Potential for off-target reactions with endogenous thiols, which can contribute to cytotoxicity.[6] |
| NHS Ester-Amine | Generally low for the linker itself. | Various cell lines | NHS esters are highly reactive and hydrolyze quickly in aqueous environments, minimizing long-term cytotoxic effects from the unreacted linker.[7][8] |
Table 2: In Vivo Stability and Biodistribution
| Linker Chemistry | Linkage Stability | In Vivo Half-Life | Biodistribution Profile |
| DBCO-Azide (SPAAC) | High; the triazole ring is very stable.[1][2] | Can extend the half-life of conjugated molecules.[2] | Conjugates may show increased accumulation in the liver, kidney, and spleen compared to maleimide conjugates.[1] The hydrophobicity of DBCO can lead to faster clearance.[3] |
| Maleimide-Thiol | Moderate; prone to retro-Michael reaction leading to deconjugation.[8] | Can be shorter than DBCO-azide conjugates due to linker instability. | May exhibit lower accumulation in off-target organs compared to DBCO conjugates. |
| NHS Ester-Amine | High (post-conjugation); the amide bond is very stable. | Dependent on the conjugated molecule. | Generally follows the biodistribution of the parent biomolecule. |
Table 3: Immunogenicity
| Linker Chemistry | Immunogenic Potential | Key Considerations |
| DBCO-Azide (SPAAC) | Can act as a hapten, potentially inducing an anti-drug antibody (ADA) response, especially in the context of large biomolecules like antibodies.[9] | The hydrophobicity of the DBCO group may contribute to aggregation, a known risk factor for immunogenicity.[9] However, studies on some antibody-drug conjugates (ADCs) suggest the hapten-like structure does not significantly increase immune responses beyond that of the monoclonal antibody itself.[9] |
| Maleimide-Thiol | The linker and the resulting thioether bond can be immunogenic. | The instability of the maleimide-thiol linkage can lead to the formation of different adducts, which may be recognized by the immune system. |
| NHS Ester-Amine | The linker itself is generally considered to have low immunogenicity. | The resulting amide bond is a natural linkage and is not typically immunogenic. |
Experimental Protocols
Detailed methodologies for key biocompatibility assays are provided below to facilitate the design and interpretation of experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound conjugate or other test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[10]
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test conjugate in complete culture medium.
-
Remove the culture medium from the wells and replace it with the medium containing the test conjugate dilutions. Include untreated cells as a control.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of the solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
In Vivo Stability Assay (Serum Stability)
This protocol assesses the stability of a bioconjugate in a physiologically relevant matrix like serum.[1]
Materials:
-
Bioconjugate of interest
-
Human or mouse serum
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Analytical method for conjugate detection (e.g., HPLC, SDS-PAGE, ELISA)
Procedure:
-
Prepare the bioconjugate at a known concentration (e.g., 1 mg/mL) in PBS.
-
Add the bioconjugate to the serum to a final concentration of approximately 50-100 µg/mL.[1]
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 1, 6, 24, 48, 72 hours), collect aliquots of the serum mixture.
-
Analyze the samples using a suitable analytical method to determine the percentage of intact conjugate remaining over time.
Immunogenicity Assessment (Anti-Drug Antibody ELISA)
This protocol outlines a general approach for detecting anti-drug antibodies (ADAs) against a bioconjugate using an enzyme-linked immunosorbent assay (ELISA).[11][12]
Materials:
-
Bioconjugate of interest
-
Serum samples from treated and untreated subjects
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Detection antibody (e.g., HRP-conjugated anti-species IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
96-well ELISA plates
-
Microplate reader
Procedure:
-
Coat the wells of a 96-well plate with the bioconjugate diluted in coating buffer and incubate overnight at 4°C.
-
Wash the plate with wash buffer and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.
-
Wash the plate and add diluted serum samples to the wells. Incubate for 1-2 hours at room temperature.
-
Wash the plate to remove unbound antibodies.
-
Add the HRP-conjugated detection antibody and incubate for 1 hour at room temperature.
-
Wash the plate and add the substrate solution. Allow the color to develop.
-
Stop the reaction with the stop solution and measure the absorbance at 450 nm.
-
A significant increase in absorbance in the treated samples compared to the untreated controls indicates the presence of ADAs.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Conjugation Chemistry Markedly Impacts Toxicity and Biodistribution of Targeted Nanoparticles, Mediated by Complement Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro cytotoxic potential of against human cancer cell lines. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Immunogenicity of antibody-drug conjugates: observations across 8 molecules in 11 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Immunogenicity assay development and validation for biological therapy as exemplified by ustekinumab - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of DBCO-C6-Acid: A Procedural Guide
For researchers and scientists engaged in drug development and other advanced scientific endeavors, the proper handling and disposal of chemical reagents like DBCO-C6-acid is a critical component of laboratory safety and environmental responsibility. While not classified as a highly hazardous substance, its reactivity necessitates careful management to ensure a safe working environment and adherence to regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound.[1]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1] Adherence to the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Recommended Personal Protective Equipment (PPE): [1]
| PPE Item | Specification | Rationale |
| Eye Protection | Safety goggles or glasses | Protects eyes from potential splashes of the chemical. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents direct skin contact with this compound. |
| Protective Clothing | Laboratory coat | Protects skin and clothing from contamination. |
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound and its associated waste is through a licensed chemical waste disposal service.[1] This ensures that the waste is managed in an environmentally safe and compliant manner.
1. Waste Segregation:
Proper segregation of chemical waste is crucial to prevent accidental and potentially hazardous reactions.[1]
-
Solid Waste: Unused or expired solid this compound, as well as contaminated materials such as pipette tips, weighing paper, and gloves, should be collected in a dedicated, sealable container made of a compatible material (e.g., high-density polyethylene, HDPE).[1]
-
Liquid Waste: If the this compound is dissolved in a solvent such as DMSO or DMF, it should be collected in a separate, clearly labeled, and sealable container.[1] This waste stream should not be mixed with aqueous waste or other incompatible chemicals.[1]
2. Labeling and Storage:
All waste containers must be clearly and accurately labeled with the full chemical name ("this compound") and any associated hazards. The sealed containers should be stored in a designated and well-ventilated chemical waste storage area, away from incompatible materials and general laboratory traffic.[1]
3. Professional Disposal:
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.[1][2] Provide them with the complete chemical name and any available Safety Data Sheet (SDS) for the compound.[1]
4. Pre-disposal Deactivation (for advanced users):
For laboratories with the appropriate expertise and safety infrastructure, a pre-disposal deactivation step can be considered to render the this compound less reactive.[1]
-
Deactivation of the Cyclooctyne: This step should be performed by qualified personnel.
-
Neutralization of the Carboxylic Acid: Following the deactivation of the cyclooctyne group, the carboxylic acid functionality can be neutralized. This is achieved by slowly adding a saturated solution of sodium bicarbonate while stirring until the pH of the mixture is between 6 and 8. The pH should be confirmed using pH paper or a pH meter.[1]
-
Final Disposal of Deactivated Solution: The resulting neutralized and deactivated solution must still be collected in a properly labeled hazardous waste container for disposal by a licensed contractor.[1]
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling DBCO-C6-acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with DBCO-C6-acid. Adherence to these procedures is vital for ensuring personal safety and maintaining experimental integrity.
Immediate Safety and Handling Precautions
While this compound is not classified as a highly hazardous substance, its reactivity necessitates careful handling to ensure a safe laboratory environment.[1] All operations involving this compound, in solid or solution form, should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
| PPE Item | Specification | Rationale |
| Eye Protection | Safety goggles or glasses with side shields.[1][3] | Protects eyes from potential splashes of the chemical.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[1][3] | Prevents direct skin contact with the chemical.[1] |
| Protective Clothing | A long-sleeved laboratory coat.[1][3] | Protects skin and clothing from contamination.[1] |
Experimental Protocol: Preparation of a this compound Stock Solution
This protocol outlines the preparation of a 10 mM stock solution of this compound in anhydrous Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Microcentrifuge tubes
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[2]
-
In a microcentrifuge tube, weigh out the desired amount of this compound.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.[2]
-
Vortex the solution until the this compound is fully dissolved.[2]
-
If not for immediate use, create smaller aliquots of the stock solution to avoid multiple freeze-thaw cycles.[2]
-
Store the stock solution at -20°C or -80°C.[2]
Disposal Plan
The primary and recommended method for the disposal of this compound and its associated waste is through a licensed chemical waste disposal service.[1]
Waste Segregation:
| Waste Type | Collection Procedure | Container Type |
| Solid Waste | Collect unused solid this compound, contaminated pipette tips, weighing paper, and gloves.[1] | Dedicated, sealable, and compatible container (e.g., high-density polyethylene).[1] |
| Liquid Waste | Collect solutions of this compound in solvents like DMSO or DMF.[1] Do not mix with aqueous or other incompatible chemical waste.[1] | Separate, clearly labeled, and sealable container.[1] |
Procedural Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
